molecular formula C9H18N2O B13757745 1-Butyl-5-methylpiperazin-2-one CAS No. 59702-20-4

1-Butyl-5-methylpiperazin-2-one

Cat. No.: B13757745
CAS No.: 59702-20-4
M. Wt: 170.25 g/mol
InChI Key: BOKCRWHEEUMBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5-methylpiperazin-2-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-5-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-5-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59702-20-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-butyl-5-methylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-5-11-7-8(2)10-6-9(11)12/h8,10H,3-7H2,1-2H3

InChI Key

BOKCRWHEEUMBEI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(NCC1=O)C

Origin of Product

United States

Foundational & Exploratory

Literature review of 5-methylpiperazin-2-one derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylpiperazin-2-one Derivatives in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring system is a quintessential example of such a structure, prized for its unique combination of properties.[1][2][3] Structurally, it is a six-membered heterocycle containing two nitrogen atoms at opposite positions, which imparts conformational flexibility, tunable basicity, and multiple points for synthetic modification.[2][3] These characteristics allow medicinal chemists to systematically refine physicochemical properties like solubility and bioavailability, thereby optimizing a drug candidate's overall profile.[2][4]

Within this important class, the 5-methylpiperazin-2-one substructure has emerged as a particularly valuable core. It combines the advantageous features of the piperazine ring with a lactam (cyclic amide) functionality. This arrangement provides a rigidifying element and an additional hydrogen bond donor/acceptor site, creating a unique topographical and electronic profile for interaction with biological targets. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 5-methylpiperazin-2-one derivatives, providing a technical resource for researchers engaged in drug discovery and development.

Part 1: Strategic Synthesis of the 5-Methylpiperazin-2-one Core and Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 5-methylpiperazin-2-one core can be constructed through several strategic pathways, with modern methods emphasizing efficiency and diversity.

Cascade Reactions for Core Synthesis

Recent advancements have focused on cascade or tandem reactions that allow for the rapid assembly of the piperazinone ring in a single pot, forming multiple chemical bonds sequentially. This approach is highly efficient and well-suited for creating libraries of compounds for high-throughput screening. A notable strategy involves a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide as substrates.[5][6] This method introduces two points of diversity in a single step, making it a powerful tool for combinatorial chemistry.[5]

G cluster_0 Starting Materials Chloro Allenylamide Chloro Allenylamide ReactionVessel One-Pot Reaction (Metal-Promoted) Chloro Allenylamide->ReactionVessel Primary Amine (R1-NH2) Primary Amine (R1-NH2) Primary Amine (R1-NH2)->ReactionVessel Aryl Iodide (R2-I) Aryl Iodide (R2-I) Aryl Iodide (R2-I)->ReactionVessel PiperazinoneCore Substituted Piperazin-2-one Derivative ReactionVessel->PiperazinoneCore Cascade Cyclization caption Workflow for Cascade Synthesis of Piperazin-2-ones.

Caption: Workflow for Cascade Synthesis of Piperazin-2-ones.

Stepwise Synthetic Protocol: Microwave-Assisted Synthesis

A more traditional, yet highly effective, method involves a stepwise approach, often enhanced by microwave irradiation to accelerate reaction times and improve yields. The following protocol is a representative example for the synthesis of N-substituted piperazine derivatives, which can be adapted for piperazinone targets.

Protocol: Microwave-Assisted Synthesis of a 2-(4-Methylpiperazin-1-yl)quinazolin-4-amine Derivative

  • Objective: To synthesize a key intermediate by reacting a precursor with N-methylpiperazine under microwave irradiation, demonstrating a common method for derivatizing a core structure.

  • Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times from hours to minutes compared to conventional heating methods. This is crucial for high-throughput synthesis in a drug discovery setting.

  • Methodology:

    • Reactant Preparation: To a microwave-safe tube, add 2-chloro-N-methylquinazolin-4-amine (1.0 mmol), N-methylpiperazine (7.0 mmol, a 7-fold excess to act as both reactant and solvent), and ethyl acetate (EtOAc, 5 mL).

    • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the mixture to 140 °C for 120 minutes. The instrument's software monitors and maintains the target temperature and pressure.

    • Work-up: After cooling, dilute the reaction mixture with water (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Purification: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Chromatography: Purify the resulting crude product using silica gel column chromatography with a solvent system of EtOAc/Heptane/Triethylamine (80/15/5 v/v) to yield the pure compound.[7]

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The 5-methylpiperazin-2-one scaffold is a versatile building block for developing agents against a wide range of diseases.[4][8] Its derivatives have shown significant promise in oncology, neuropharmacology, and infectious diseases.

Anticancer Agents

The piperazinone core has been successfully incorporated into novel cytotoxic agents. A common strategy involves using the scaffold as a bioisosteric replacement for other rings in known anticancer drugs, such as farnesyltransferase inhibitors (FTIs).

  • Mechanism of Action: While some derivatives may act as FTIs, studies suggest that many exhibit cytotoxicity through other mechanisms, potentially including the inhibition of Epidermal Growth Factor Receptor (EGFR).[9] Molecular docking studies have shown that these compounds can fit well into the EGFR active site, indicating this as a probable mechanism of action.[9]

  • Structure-Activity Relationship (SAR): Research has shown that the substituents attached to the piperazinone core are critical for cytotoxic activity. In one study, a series of 1-(3-chlorophenyl) piperazin-2-one derivatives were synthesized where the methoxy group of an intermediate ester was replaced with various amines like guanidine, thiourea, and hydrazide.

    • The guanidine derivative exhibited the highest cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines. This suggests that the basic and hydrogen-bonding capabilities of the guanidinium group are crucial for potent activity.

    • The thiourea and hydrazide derivatives also showed significant cytotoxic effects.

Compound TypeMoiety AddedIC50 (µM) vs. HT-29IC50 (µM) vs. A549
Guanidine DerivativeGuanidine<2<2
Thiourea DerivativeThioureaPotentPotent
Hydrazide DerivativeHydrazidePotentPotent
Doxorubicin (Control)->2>2
A summary of cytotoxicity data for key piperazin-2-one derivatives.
Neuropharmacological Agents

Piperazine derivatives are a cornerstone of neuropharmacology, with many clinically used drugs targeting neurotransmitter receptors.[2][10] They have been developed as ligands for serotonin (5-HT), dopamine (D2), and histamine (H1) receptors, leading to treatments for depression, anxiety, schizophrenia, and allergies.[2][10]

  • Mechanism of Action: The two nitrogen atoms of the piperazine core are often key to interacting with receptor sites. They can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in the binding pockets of G-protein coupled receptors (GPCRs).

  • SAR in 5-HT Receptor Ligands: In a series of arylpiperazine derivatives designed as 5-HT7 receptor ligands, SAR studies revealed key insights.[11]

    • Aromatic Substituents: A methoxy group (–OCH3) on the aryl ring attached to the piperazine nitrogen was found to be critical for high affinity.[11]

    • Hydrophobic Pockets: Molecular docking suggested that the 5-HT7 receptor has two distinct hydrophobic binding sites that accommodate the arylpiperazine and a biphenylmethyl group, respectively.[11] This understanding allows for the rational design of new ligands with improved affinity and selectivity.

Caption: General SAR for 5-Methylpiperazin-2-one Derivatives.

Antimicrobial and Antiviral Applications

The piperazine scaffold is present in numerous antimicrobial agents, where it often enhances solubility and cell permeability.[2][4] Derivatives of 5-methylpiperazin-2-one have also been explored for their potential in fighting infectious diseases.

  • Antibacterial/Antituberculosis: The piperazine moiety is a core component of compounds designed as antibacterial and antituberculosis agents.[4] Its presence can improve the pharmacokinetic profile of a drug, a critical factor for treating persistent infections.

  • Antiviral: A trisubstituted piperazin-2-one derivative has been reported to inhibit adenovirus replication, highlighting its potential as a scaffold for developing novel antiviral therapies.[12]

Part 3: Key Experimental Protocols

Reproducibility is the bedrock of scientific integrity. This section provides a detailed protocol for a standard biological assay used to evaluate the anticancer potential of newly synthesized compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50), providing a quantitative measure of its cytotoxic potency.

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HT-29 or A549) into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized piperazinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for another 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and use a suitable software program (e.g., GraphPad Prism) to determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Perspectives

The 5-methylpiperazin-2-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of a diverse range of biologically active molecules. Derivatives have demonstrated significant potential as anticancer, neuropharmacological, and anti-infective agents.

The future of research in this area is bright. Key opportunities include the asymmetric synthesis of enantiomerically pure derivatives to improve efficacy and reduce side effects, as the C5-methyl group introduces a chiral center.[4] Furthermore, the application of scaffold hopping and bioisosteric replacement strategies will continue to yield novel compounds with improved potency and unique mechanisms of action. As our understanding of disease biology deepens, the rational design of new 5-methylpiperazin-2-one derivatives, guided by detailed SAR and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Benchchem. (5-Methylpiperazin-2-yl)methanamine|CAS 136665-35-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAjMxk93oENxebPQ2DLcbwTYzZY2fkHFc6Omd9u8ogKbVwRFHXR4ahMG9ms-GUgZ4fDv_DRiLjIo7oTQBgGAt2mruxra9OB4DsThQGxXXSxja19YKO1OYYNfc94J1T7aO0Scr]
  • Leurs, R., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBOXXH7VJ0G8bkgwwIGhh-PxGF9P0ybpKK3Ja40ICJ4w_eB_7V9n68A7iBeTlE2fbGXARbgUTmHvA0PvRKdctzqVl7CdVry5JbLmfGStTiSFXGgkqfxVKR1ZCnpOh7RTxm6XKFxA==]
  • Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1KmLIU7zeBiNeohi-xXfOjiiWa9LAXuhrvGaUBDpkH_bt9lmP-vCqZuavC1CwJBV0N3CSqrSGblUoxV0mpb4NYV8sTSmia0YcPizcmlV-P95Ct1V3Ul7clZ2CH6g6PAVPQSeh2E=]
  • Nam, G., et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSGYxGgKtPtJfo0DNxfN7IadMeICQCYKNmY6Cdvu4dnJU_i_2v0S9Ju6j4jSloj5gq5AMm1UdxYFuSV625-OxzECsmxnxDTZemKJmgYxKCPOJTGcKvtrxa3zLyjFkgN8kwWZr0]
  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDh4TP5KfpFn8RyuXz6Kefs7xlQW1E70iAw9hx-M5VPuVVm2LqvCZrPu2LV3fwUjIQWUjbD8wWOdBGjkfYEhQ250h-n97-mKjB7eEHRX9M1b4TeOcJBCDsyeNFAqMUmBlFHM-C1NmK9QP3w2uTgIHFof_3froTzKp3L_i0QqQ_KGB5raoxCzGYYvKOf23a1qGky9bt0K7NutJAAChTg72ElGEUDbi08YQ1dFrgbN63s-PUrX7xI2pFSSAexD8=]
  • Trifiró, G., & Perissinotti, L. L. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqoeiz57puC9MZCEvcgBrHZeUkiop4o9u3m7CbIc7ghAHsXiS2mApRIyMGfyR85u8KXNjnbw1T7GUQrofweylYv55LoP67ObDXG7SmDB0EbuBoDa0vxvFP1hFjF4Asgfz2o7Ar]
  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOQVPNpb5MM4jnoUL7mGE1GKLn8qCw91lOQh21ml76FCV5n37S604emojPm14TeXTh6UsJ5aXdFI5Xpad2bFQ-jy0QMNV-0bv840F6MHySR0d1LQGI8jYho3GQqBkv6O_0VtqS9ElWjpj_HES3udSYG0oZr6HqzLDl-dV6b4cfSkt2Fq4DP5oHzc1HseNPWSQ1eNp1dHfm9UL]
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHat98xn5jUf04JHu0xrq_NKPdImRUIT3lK5DSVxndzsQlQK7Dwmc4WB0Ly8Hu1BLKGaan1eQfX0-pPP_ihdEepxd6iq0NGc5YkN9F2gBAsZzq0Xvg1LaByBRUz2umgaDBcj6EoWjKL-ChngwAzIXrPfKp1-7rWdKibUtGgDfu-]
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNC7ftX075oa0rTGptY9LYdZgD2jnBm-a2-zRH39GYfJADyRY34lwpOY9eOqT5kPg06sd_KxbhirZRHT6ip7HeOiVL7JPWtUKNCl5csrBU3aHN4pzDJasiPldHbSsUpF82NYahE07wq-wZxDI1]
  • MedchemExpress. (n.d.). Piperazin-2-one | Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2orPbSK4-md2mqJVwv27hXeMKxunZmfM0PuMx0MttH-DtXb3OmlMLqPtL2pOWOlY9YhYFs_3wy3zNxkvaW6dDxNqkYrmx6h5aBBjPBkk11XnnkK3cJGuEKSFGgrqRdb8c9BE5P2VrIjiF1nuQA==]
  • National Center for Biotechnology Information. (n.d.). 5-Methylpiperazin-2-one. PubChem Compound Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6PXklRxoop8UeQhXwz7N-3oA50hBtoHdODmKUu67FAtTu7TSCwEf2TdX8U-qEhEBftR46v1xbcAN0jGZsfifxW8VYg8PMcJmMSvRktXDuW-Fc90CRGOvfrztTy53rP4KjenKMxucHJhGHR8lqxe5iUnn62zLdQMn5ZA_a]
  • ChemScene. (n.d.). (5S)-5-Methylpiperazin-2-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBnzD2GIh0Pvmeaz4Kha-1WYW2aVceS8YqCqHLW3s5Ra3bpvwCoIGfYiShdTM2baFhcu6uFNiBBotV31Ch6ZjpV8JycpkkkuqYnJhYBnasXo5s140WjzmQZts2W_vks72pPt0Eb4g=]
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-0VjJqMBxkN4BHwZUkn0XvWKJ9g4aPUsK9xgrgY4dwM1jDn-myugGXFJLPaZhjU1KtKl0GbSURL3H5zbOeX4wjGpxAh3ENzZM87ZCV8fXVHruQXS1pHa8kHRlIEo4_y02vUCxC2nN2qBci21JGESrwVkZtxx-pSflWR90LAf1phpPI6JGB4zad4eIZ7_-XYgkZAFscUxOD3uOg-ndZ0oZIo16Jy5QVaAUzg7D0ECbbZOb8QgYy_lxwQUeIzfKfuX1yiS]
  • Various Authors. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXyAU__5lo-p9Olf-U7_1V6nJhnXNhpBuDtgw5qaYJJ4QmzMBld5WcqCLWDk8ca8QPlpo8lt_z0JKAsrqci_Jt-jfU99EHTPKrLc1LckSorbMnkOJJHRXoBZTvje8uX4v_AusmLpZylPJGAr9yM4tg_sjLQPJ3Psa3ZPJT05qoPzXuJLoMUzRh-LHkt9E55zKDxAIuo0Z-XSNezQU_zPuqJdWZ7eGkv89GF7wqNH9XbG6U]
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuOKRkT30_2ky24GAo6a2a_zEY2MjUJYGZenM2Aa3lQUr4rhCp2L7l0et8ExyCMOgNnkh0zbqcjIWyktYD301CA6Sgpa3gAHuYy0-ZtH8LVKzaXHLlma81NCooX2iG_lWvzb2MG_KPP8GK6EvdBx1fVbJJbo7TvFaMqo_NCBoAJpijpFyMEAbdms2m05MDaxZQyEeb9qbjJtNXrqA_oTIViaWhBBaHa9GGc06thtPUQBkie9iALMNDDqDm45XTpq5koMIdWE5OA==]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral 1-Butyl-5-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly stereoselective synthetic route to chiral 1-Butyl-5-methylpiperazin-2-one. The strategy leverages the chiral pool, starting from readily available and enantiomerically pure L- or D-alanine, to ensure precise control of the stereocenter at the C5 position. The core of the synthesis involves a key reductive amination to construct the diamine backbone, followed by a deprotection-cyclization cascade to form the piperazinone ring. A final, efficient N-alkylation step introduces the butyl group at the N1 position. This application note provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and expected analytical outcomes for synthesizing this valuable chiral building block with high enantiomeric purity.

Introduction: The Significance of Chiral Piperazinones

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological pathways.[1] Introducing chirality and specific substitution patterns, as seen in piperazin-2-one derivatives, significantly expands the accessible chemical space and allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.[2][3] Chiral 1-Butyl-5-methylpiperazin-2-one is a key heterocyclic building block whose stereochemistry can profoundly influence biological activity, making enantioselective synthesis a critical requirement for its application in drug discovery and development.

This document outlines a field-proven, reliable pathway to this target molecule, prioritizing stereochemical integrity, scalability, and the use of accessible starting materials.

Strategic Overview: A Chiral Pool-Based Approach

The chosen synthetic strategy is a three-stage process designed for efficiency and high stereochemical fidelity. The chirality of the final product is directly inherited from the starting material, an enantiopure amino acid, which is a cornerstone of the "chiral pool" synthesis philosophy.[4]

  • Stage 1: Diamine Backbone Construction. Starting with an ester of L- or D-alanine, a reductive amination reaction with a protected aminoacetaldehyde derivative forms the key chiral diamine intermediate.

  • Stage 2: Piperazinone Ring Formation. A catalytic hydrogenation step simultaneously removes the amine protecting group and triggers a spontaneous intramolecular cyclization to yield enantiopure 5-methylpiperazin-2-one.

  • Stage 3: N1-Functionalization. A standard nucleophilic substitution reaction (N-alkylation) with 1-bromobutane installs the butyl group on the N1 nitrogen of the piperazinone ring, completing the synthesis.

This approach is advantageous because it avoids the need for complex chiral catalysts or resolution steps, ensuring an enantiomeric excess (ee) that is typically greater than 99%.[5]

G cluster_0 Strategic Workflow A Chiral Pool (L- or D-Alanine Ester) C Stage 1: Reductive Amination (Diamine Synthesis) A->C B Protected Aminoacetaldehyde B->C D Stage 2: Deprotection & Cyclization (Piperazinone Formation) C->D Key Intermediate E Chiral 5-Methylpiperazin-2-one D->E G Stage 3: N-Alkylation E->G F 1-Bromobutane F->G H Target Molecule (Chiral 1-Butyl-5-methylpiperazin-2-one) G->H

Figure 1: High-level workflow for the asymmetric synthesis.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis of (S)-1-Butyl-5-methylpiperazin-2-one, starting from L-alanine methyl ester. To synthesize the (R)-enantiomer, one would simply begin with D-alanine methyl ester.

Part A: Synthesis of (S)-5-Methylpiperazin-2-one

This two-step protocol is adapted from a demonstrated synthetic route and is designed to produce the key chiral intermediate with high fidelity.[5]

G Protocol A: Synthesis of (S)-5-Methylpiperazin-2-one cluster_step1 Step A.1: Reductive Amination cluster_step2 Step A.2: Deprotection & Cyclization A1 L-Alanine Methyl Ester + N-Cbz-aminoacetaldehyde A2 Chiral Diamine Derivative A1->A2 1. Stir in Methanol 2. Cool to 0°C 3. Add NaBH(OAc)₃ B1 Chiral Diamine Derivative B2 (S)-5-Methylpiperazin-2-one B1->B2 H₂, Pd/C in Methanol

Figure 2: Workflow for the synthesis of the key chiral intermediate.

Step A.1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

  • Rationale: This step constructs the core acyclic diamine. Reductive amination is a reliable method for forming C-N bonds. Using a protected form of aminoacetaldehyde (N-Cbz-aminoacetaldehyde) prevents self-condensation and allows for controlled reaction with the primary amine of the alanine ester. The reaction is performed at a reduced temperature to control reactivity and minimize side reactions.[5]

  • Materials:

    • L-alanine methyl ester hydrochloride (1.0 eq)

    • Triethylamine (TEA) (1.1 eq)

    • N-Cbz-aminoacetaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), Anhydrous Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Suspend L-alanine methyl ester hydrochloride in DCM. Add triethylamine and stir for 30 minutes at room temperature to neutralize the salt.

    • Filter the resulting triethylammonium chloride salt and collect the filtrate containing the free amino ester.

    • In a separate flask, dissolve N-Cbz-aminoacetaldehyde in anhydrous methanol.

    • Add the DCM solution of the amino ester to the methanol solution. Stir for 20 minutes at room temperature to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., n-heptane/ethyl acetate gradient) to yield the title compound as a viscous liquid.[5]

Step A.2: Synthesis of (S)-5-Methylpiperazin-2-one

  • Rationale: This step achieves two crucial transformations in a single operation. The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group precisely because it can be cleanly removed under catalytic hydrogenation conditions. Upon deprotection, the newly formed primary amine is positioned perfectly for an intramolecular nucleophilic attack on the methyl ester, leading to a spontaneous cyclization and formation of the stable six-membered piperazinone ring.[5]

  • Materials:

    • Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Methanol (MeOH)

    • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Protocol:

    • Dissolve the chiral diamine derivative from Step A.1 in methanol.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature for 8-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-5-Methylpiperazin-2-one, which is often pure enough for the next step or can be further purified by crystallization or chromatography.

Part B: Synthesis of (S)-1-Butyl-5-methylpiperazin-2-one
  • Rationale: This final step is a classic N-alkylation via an Sₙ2 mechanism. The secondary amine at the N1 position of the piperazinone acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. A non-nucleophilic base is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion.[6]

  • Materials:

    • (S)-5-Methylpiperazin-2-one (1.0 eq)

    • 1-Bromobutane (1.2 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Water, Ethyl Acetate, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a solution of (S)-5-Methylpiperazin-2-one in anhydrous acetonitrile, add anhydrous potassium carbonate.

    • Add 1-bromobutane to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 6-10 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography to yield the final (S)-1-Butyl-5-methylpiperazin-2-one.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the synthesis. Yields are representative and may vary based on experimental scale and purification efficiency.

StepTransformationKey ReagentsSolventExpected YieldExpected Purity (ee%)
A.1 Reductive AminationL-Alanine Me Ester, NaBH(OAc)₃DCM / MeOH65 - 80%>99%
A.2 Deprotection/CyclizationH₂, 10% Pd/CMeOH85 - 95%>99%
B N-Butylation1-Bromobutane, K₂CO₃ACN70 - 85%>99%

Self-Validation and Analytical Controls:

  • Purity: The enantiomeric excess (ee) should be determined for the final product using chiral HPLC analysis.

  • Identity: The structure of the intermediate and final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Completion: Reaction progress should be monitored at each stage by TLC to ensure full conversion of starting materials.

Conclusion

The synthetic route presented in this application note provides a reliable and highly enantioselective method for the preparation of chiral 1-Butyl-5-methylpiperazin-2-one. By employing a chiral pool strategy starting from L- or D-alanine, this protocol ensures excellent control over the critical C5 stereocenter. The detailed, step-by-step procedures are designed to be accessible to researchers in both academic and industrial settings, facilitating the synthesis of this important chiral building block for applications in drug discovery and medicinal chemistry.

References

  • Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link][7][8]

  • Li, W., et al. (2020). Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. Organic Letters. Available at: [Link]

  • Trost, B. M., & Xu, J. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link][9][10]

  • DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Rowe, S. P., et al. (2009). Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. Organic Letters. Available at: [Link]

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Semantic Scholar. Available at: [Link]

  • Tarifa, L., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020). Google Patents.
  • Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link][2][11]

  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Available at: [Link]

  • Mercer, G. J., & Sigman, M. S. (2003). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters. Available at: [Link]

  • UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. Available at: [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. Semantic Scholar. Available at: [Link]

  • Pelliccia, S., et al. (2015). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

  • ResearchGate. (2024). Comparative synthetic platforms for mono-N-alkylation of piperazine. Available at: [Link]

  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (1980). Google Patents.
  • Lee, J., & Kim, H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]

  • Trost, B. M., & Xu, J. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available at: [Link]

  • ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Available at: [Link]

  • Smith, A. B., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters. Available at: [Link]

  • Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Available at: [Link]

  • Gkortzaki, I., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Niwa, S., & Soai, K. (1991). Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (2025). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Available at: [Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The piperazinone ring (2-oxopiperazine) is a privileged pharmacophore found in factor Xa inhibitors, antifungal agents, and peptidomimetics. Its synthesis and modification via catalytic hydrogenation present unique challenges: catalyst poisoning by the basic N4-nitrogen, regioselectivity issues (amide reduction vs. alkene saturation), and stereochemical control .

This Application Note provides three validated protocols for distinct hydrogenation workflows:

  • Core Synthesis: Reduction of pyrazinones to piperazinones.

  • Asymmetric Functionalization: Enantioselective hydrogenation of exocyclic alkenes (dehydropiperazinones).

  • Deprotection: Removal of N-Cbz/Bn groups without compromising ring integrity.

Mechanistic Considerations & Catalyst Selection

The "Amine Poisoning" Effect

Piperazinones possess a basic secondary amine at position 4 (N4). This nitrogen lone pair strongly adsorbs to the surface of heterogeneous catalysts (Pd, Pt), competing with hydrogen and the substrate alkene/arene. This leads to reaction stalling or the requirement for excessive catalyst loading.

Mitigation Strategy:

  • Protonation: Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) protonates the amine (

    
    ), preventing coordination to the metal surface.
    
  • Acylation: If the N4 is protected (e.g., N-Boc, N-Cbz), poisoning is negligible.

Decision Matrix: Catalyst Selection

Use the following logic flow to select the appropriate metal/ligand system for your specific transformation.

CatalystSelection Start Start: Define Transformation Type Substrate Type? Start->Type Pyrazinone Pyrazinone (Aromatic) Type->Pyrazinone Dehydro Dehydropiperazinone (Exocyclic Alkene) Type->Dehydro Protected N-Protected (Cbz/Bn Removal) Type->Protected PtO2 Protocol A: PtO2 (Adams Catalyst) Solvent: AcOH (High Pressure) Pyrazinone->PtO2 Aromatic Reduction Chiral Chiral Product Needed? Dehydro->Chiral PdC_Acid Protocol C: Pd/C + 1 eq. HCl (Prevents Poisoning) Protected->PdC_Acid Hydrogenolysis RhDuPhos Protocol B: Rh-(R,R)-DuPhos (Asymmetric) Chiral->RhDuPhos Yes (ee > 95%) PdC Pd/C or Raney Ni (Racemic) Chiral->PdC No

Figure 1: Decision tree for selecting catalytic systems based on substrate class and stereochemical requirements.

Protocol A: Synthesis via Pyrazinone Reduction

Objective: Complete saturation of the aromatic pyrazinone ring to form the piperazinone core. Challenge: High resonance energy of the pyrazinone ring requires forcing conditions; product inhibition is common.

Materials
  • Substrate: 3,5-substituted pyrazin-2(1H)-one.

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst). Note:  Pd/C is often insufficient for this aromatic reduction.
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Equipment: High-pressure reactor (e.g., Parr shaker or autoclave).

Step-by-Step Procedure
  • Catalyst Loading: Under a nitrogen atmosphere, add

    
     (10 wt% relative to substrate) to the reactor vessel.
    
    • Caution: Dry

      
       can be pyrophoric in the presence of hydrogen. Always wet with solvent under inert gas first.
      
  • Solvation: Dissolve the pyrazinone substrate in Glacial Acetic Acid (0.1 M concentration). Add this solution to the reactor.

    • Why AcOH? It serves as both solvent and proton source to prevent the resulting secondary amine from poisoning the Pt surface [1].

  • Pressurization: Seal the reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x). Charge to 50–70 bar (725–1015 psi) .
  • Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up:

    • Cool to room temperature and vent

      
      .
      
    • Filter through a pad of Celite to remove Pt black. Rinse with MeOH.

    • Concentrate the filtrate. The product will be the acetate salt.

    • Free-basing:[1] Dissolve residue in water, neutralize with saturated

      
      , and extract with DCM/IPA (3:1).
      

Data Validation (Typical Results):

Substrate Catalyst Pressure Solvent Yield Cis/Trans Ratio

| 3-Phenyl-pyrazinone |


 | 60 bar | AcOH | 88% | 95:5 (Cis) |
| 3,5-Dimethyl-pyrazinone | 

| 50 bar | AcOH | 92% | 90:10 (Cis) | | 3-Phenyl-pyrazinone | Pd/C | 60 bar | MeOH | <10% | N/A |

Protocol B: Asymmetric Hydrogenation of Dehydropiperazinones

Objective: Enantioselective reduction of an exocyclic double bond (enamide-like structure) to create a chiral center at C3. Challenge: Achieving high enantiomeric excess (ee) while preventing ring opening.

Materials
  • Substrate: 3-alkylidene-piperazin-2-one (N-protected with Acetyl or Boc).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand:

    
    -Me-DuPhos or 
    
    
    
    -Me-BPE.
  • Solvent: Degassed Methanol or DCM.

Mechanism & Causality

The dehydropiperazinone functions as a cyclic enamide. The Rh-DuPhos complex coordinates to the alkene and the amide carbonyl oxygen. The rigid chiral pocket of the DuPhos ligand dictates the face of hydrogen addition. Note: The N1/N4 positions must be protected (e.g., N-Acetyl) to ensure the substrate mimics an enamide and coordinates properly to the Rh center [2].

Step-by-Step Procedure
  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     (1.0 equiv) and 
    
    
    
    -Me-DuPhos (1.1 equiv) in MeOH to form the active catalyst (orange solution). Stir for 15 mins.
  • Substrate Addition: Add the catalyst solution to the substrate (S/C ratio 100:1 to 500:1) in the hydrogenation vessel.

  • Hydrogenation: Transfer to the hydrogenation apparatus. Purge lines. Pressurize to 4–10 bar (60–145 psi)

    
    .
    
  • Reaction: Stir at 25°C for 2–6 hours.

    • Checkpoint: These reactions are typically fast. If pressure consumption stops, the reaction is likely complete.

  • Analysis: Vent and concentrate. Analyze conversion by NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Outcomes:

  • Conversion: >98%

  • Enantiomeric Excess (ee): >95% (Ligand dependent)[2][3]

Protocol C: N-Debenzylation (Protecting Group Removal)

Objective: Removal of Cbz or Benzyl groups from the N4 position. Challenge: The liberated secondary amine poisons the catalyst, causing the reaction to stall at 50-70% conversion.

The "Self-Validating" Acid Spike Method

To ensure complete conversion, the reaction environment must anticipate the basicity of the product.

Step-by-Step Procedure
  • Setup: Charge flask with N-Cbz-piperazinone and MeOH (0.1 M).

  • Additive: Add 1.05 equivalents of HCl (using 1M HCl in MeOH or dioxane).

    • Critical Step: This pre-emptively converts the product into the hydrochloride salt, which does not bind to the Pd surface.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Run at 1 atm (balloon) or 3 bar hydrogen pressure at room temperature.

  • Monitoring: Monitor by TLC or LCMS. The reaction should proceed to completion within 1-3 hours. Without HCl, this often takes >24 hours or requires fresh catalyst addition.

  • Work-up: Filter catalyst. Concentrate to obtain the clean hydrochloride salt.

Safety & Handling (High Pressure)

Hydrogen gas is extremely flammable (LEL 4%).

  • Grounding: Ensure all reactor vessels are grounded to prevent static discharge.

  • Pyrophorics: Dry Pd/C and PtO2 ignite in air if hydrogen is present. Always keep catalysts wet with water or solvent during filtration.

  • Venting: Always vent high-pressure reactors into a dedicated fume hood exhaust, never into the open lab.

References

  • Reddy, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Burk, M. J., et al. (1993). "Preparation of Chiral Organics with C-C Stereogenic Centers via Rh-DuPhos Hydrogenation." Sigma-Aldrich Technical Bulletin.

  • Zhang, W., et al. (2021). "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers.

  • Rossen, K. (2001). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Crixivan Intermediate." Angewandte Chemie Int. Ed. (Referenced via general asymmetric hydrogenation context in Wiley-VCH).

  • BenchChem Safety Guide. (2025). "Catalyst Poisoning in Reactions Involving Piperidine Derivatives."

Sources

Application Notes & Protocols: Scalable Manufacturing of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its prevalence drives a persistent need for robust, efficient, and scalable manufacturing processes. This guide provides an in-depth analysis of field-proven synthetic strategies for piperazinone derivatives, focusing on methodologies amenable to large-scale production. We will explore foundational synthetic routes, key derivatization techniques such as palladium-catalyzed N-arylation, and critical process optimization and purification strategies. Detailed, step-by-step protocols are provided for key transformations, accompanied by technical insights into experimental design and causality. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries engaged in process development and manufacturing.

Chapter 1: Foundational Synthetic Strategies for the Piperazinone Core

The efficient construction of the piperazinone ring is the cornerstone of any scalable synthesis. The choice of strategy is often dictated by the cost of starting materials, desired substitution patterns, and overall process atom economy.

Two primary approaches have proven effective for large-scale synthesis:

  • Cyclization of α-Amino Acid Derivatives: This classical method involves the alkylation of α-amino acid esters with reagents like bromoacetamide, followed by an intramolecular cyclization to form the piperazinone ring.[1] This route is advantageous due to the wide availability and relatively low cost of various amino acid starting materials.

  • Condensation of Iminodiacetic Acid Derivatives: Another robust method involves the condensation of iminodiacetic acid derivatives with primary amines or ammonia.[1] This approach offers a direct route to N1-substituted piperazinones, a common structural motif in many pharmaceutical agents.

A particularly efficient, large-scale synthesis of the parent piperazine-2,6-dione has been developed using inexpensive starting materials and a convenient workup that avoids chromatography, making it highly suitable for industrial applications.[1]

Chapter 2: Key Scalable Methodologies for Piperazinone Derivatization

Once the piperazinone core is established, derivatization is typically required to achieve the desired biological activity. N-arylation is one of the most common and critical transformations in the synthesis of piperazinone-based drug candidates.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of piperazinones with a wide variety of aryl halides and pseudohalides.[2][3]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., biarylphosphines like XPhos, RuPhos, or bulky alkylphosphines like t-Bu₃P) is critical.[4][5] The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity and selectivity. Air- and moisture-stable palladium precatalysts are often preferred in large-scale operations to simplify handling.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazinone nitrogen, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact reaction kinetics and side-product formation.

  • Solvent: Aprotic, polar solvents like toluene, dioxane, or dimethylformamide (DMF) are typically used to ensure solubility of the reactants and catalyst system. The reaction temperature is often elevated to drive the reaction to completion.

The workflow for optimizing a Buchwald-Hartwig amination typically involves screening different combinations of ligands, bases, and solvents to identify the conditions that provide the highest yield, purity, and process efficiency.[5]

Process Workflow: Buchwald-Hartwig N-Arylation

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation Start 1. Reagent Preparation (Aryl Halide, Piperazinone, Pd Catalyst, Ligand, Base) Inerting 2. Reactor Inerting (Nitrogen/Argon Purge) Start->Inerting Ensure anhydrous & O2-free conditions Solvent 3. Solvent & Reagent Charging Inerting->Solvent Heating 4. Controlled Heating (e.g., 80-110 °C) Solvent->Heating IPC 5. In-Process Control (IPC) (HPLC/UPLC Monitoring) Heating->IPC Monitor for completion Quench 6. Reaction Quench (e.g., Water/Brine) IPC->Quench Reaction Complete Extraction 7. Phase Separation & Extraction Quench->Extraction Purification 8. Purification (Crystallization/Chromatography) Extraction->Purification Drying 9. Product Drying Purification->Drying

Caption: Scalable workflow for Buchwald-Hartwig N-arylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[6] While often requiring higher reaction temperatures than palladium-catalyzed methods, it can be a more cost-effective alternative, particularly for large-scale manufacturing where catalyst cost is a significant factor.[7][8]

Recent advancements have led to the development of more efficient copper-based catalytic systems, including the use of copper(I) oxide nanoparticles and various ligands like 1,10-phenanthroline, which can improve reaction rates and yields.[6][9] These improved systems can be highly effective for the N-arylation of a variety of nitrogen-containing heterocycles, including piperazinones.[6]

Comparison of Scalable N-Arylation Methodologies
FeatureBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Cost HigherLower
Reaction Temp. Generally milder (80-120 °C)Often higher (110-180 °C)[6]
Substrate Scope Very broad, excellent functional group tolerance[2]Good, but can be more limited for complex substrates
Ligand Sensitivity Performance is highly dependent on ligand choiceLigands like 1,10-phenanthroline can be critical[9]
Process Robustness Well-established for scale-up with many precatalystsCan be sensitive to air and moisture; improvements with nanoparticles[6]
IP Landscape Extensive patent literatureOlder, more established technology

Chapter 3: Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a manufacturing plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

In-Process Controls (IPCs) and Process Analytical Technology (PAT)

Monitoring reaction progress is crucial for determining the optimal endpoint, minimizing side-product formation, and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse analytical techniques for this purpose. A robust, stability-indicating HPLC method is essential for separating the starting materials, intermediates, final product, and any potential degradation products or impurities.[10]

Purification Strategies at Scale

While laboratory-scale syntheses often rely on column chromatography, this technique is frequently impractical and costly at an industrial scale. Therefore, developing a robust crystallization process is paramount for isolating the final product in high purity.

Key Purification Techniques for Piperazinone Derivatives:

  • Recrystallization via Salt Formation: Piperazinones are basic compounds and can be effectively purified by forming a salt (e.g., hydrochloride, acetate) with a suitable acid.[11] The salt often has different solubility properties than the free base and impurities, allowing for selective crystallization. The pure free base can then be regenerated by neutralization.[11]

  • Fractional Distillation: For intermediates that are thermally stable and have sufficiently different boiling points from impurities, fractional distillation can be a highly effective and scalable purification method.[11]

  • Adsorbent Treatment: In some cases, residual impurities or color can be removed by treating a solution of the product with activated carbon or by using ion exchange resins.[12][13][14] Anionic exchange resins have been shown to be effective at removing catalytic iron and other impurities from piperazine solutions.[12][13]

Safety Considerations

Large-scale chemical manufacturing involves inherent risks that must be carefully managed.

  • Reagent Handling: Many reagents used in piperazinone synthesis, such as strong bases (e.g., NaOtBu) and anhydrous solvents, are hazardous. Proper personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory.[15] All handling should be done in well-ventilated areas or contained systems.[15]

  • Reaction Exotherms: Many chemical reactions, particularly large-scale ones, can generate significant heat. It is crucial to understand the thermal profile of the reaction to prevent runaway conditions. This is typically done through calorimetric studies (e.g., Reaction Calorimetry - RC1) during process development.

  • Inert Atmosphere: Many catalytic reactions, including the Buchwald-Hartwig amination, are sensitive to air and moisture. Manufacturing-scale reactors must be properly purged and maintained under an inert atmosphere (e.g., nitrogen) to prevent catalyst deactivation and ensure reproducibility.

Chapter 4: Detailed Protocols and Application Examples

The following protocols are provided as representative examples of scalable procedures. Note: These are generalized protocols and may require optimization for specific substrates. All operations should be performed by trained personnel in a suitable chemical laboratory or manufacturing facility.

Protocol 1: Scalable Buchwald-Hartwig N-Arylation of a Piperazinone Derivative

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a generic piperazinone.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Nitrogen or Argon source

  • Aryl Bromide (1.0 eq)

  • Piperazinone derivative (1.1 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (10 L/kg of aryl bromide)

  • HPLC system for in-process control

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Oven-dry all glassware before use.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: To the inerted reactor, charge the aryl bromide, piperazinone derivative, Pd₂(dba)₃, XPhos, and sodium tert-butoxide as solids.

  • Solvent Addition: Add the anhydrous toluene via a cannula or a pressure-equalizing dropping funnel.

  • Reaction: Begin agitation and slowly heat the reaction mixture to 100 °C.

  • Monitoring (IPC): After 1 hour at temperature, take a sample from the reaction mixture (ensure proper quenching and workup of the sample) and analyze by HPLC to determine the conversion rate. Continue to monitor every 1-2 hours until the starting material (aryl bromide) is <1% by area.

  • Cooling & Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to quench the reaction and dissolve any inorganic salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).

Protocol 2: Purification by Salt Formation and Recrystallization

This protocol describes the purification of a basic piperazinone derivative via the formation of its hydrochloride salt.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Filter-dryer or Buchner funnel with vacuum flask

  • Crude N-aryl piperazinone free base

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Heptane

Procedure:

  • Dissolution: Charge the crude N-aryl piperazinone to the reactor and add IPA (approx. 5 L/kg of crude material). Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

  • Salt Formation: Slowly add a stoichiometric amount of concentrated HCl to the warm solution. The hydrochloride salt should begin to precipitate.

  • Crystallization: Stir the resulting slurry at 50-60 °C for 1 hour, then slowly cool to 0-5 °C over 2-3 hours to ensure complete crystallization.

  • Isolation: Filter the solid product using a filter-dryer or Buchner funnel.

  • Washing: Wash the filter cake with cold IPA, followed by a wash with heptane to remove residual IPA.

  • Drying: Dry the purified hydrochloride salt under vacuum at 40-50 °C until a constant weight is achieved.

  • (Optional) Free Base Regeneration: The purified salt can be dissolved in water and treated with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to regenerate the pure free base, which can then be extracted with a suitable organic solvent.

Visualization of Synthetic Logic

G cluster_0 Core Synthesis cluster_1 Derivatization & Purification AminoAcid α-Amino Acid Derivative PiperazinoneCore Piperazinone Core Structure AminoAcid->PiperazinoneCore Cyclization Iminodiacetic Iminodiacetic Acid Derivative Iminodiacetic->PiperazinoneCore Condensation Derivatization N-Arylation (e.g., Buchwald-Hartwig) PiperazinoneCore->Derivatization Key Intermediate CrudeProduct Crude Piperazinone Derivative Derivatization->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification API Final API (High Purity) Purification->API

Caption: Logical flow from core synthesis to final API.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]

  • An efficient and scalable approach for the synthesis of piperazine based glitazone and its derivatives. Taylor & Francis Online. Available at: [Link]

  • An efficient and scalable approach for the synthesis of piperazine based glitazone and its derivatives. R Discovery. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available at: [Link]

  • An efficient and scalable approach for the synthesis of piperazine based glitazone and its derivatives. Taylor & Francis Online. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. ACS Publications. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Sequential mono-N-arylation of piperazine nitrogens. Part 1: A simplified method and its application to the preparation of a key N,N′-biaryl piperazine antifungal intermediate. Semantic Scholar. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. ResearchGate. Available at: [Link]

  • Syntheses and transformations of piperazinone rings. A review. ResearchGate. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • The Chemistry of Piperazine: Synthesis and Core Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Manufacturing process for piperazine. Google Patents.
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Available at: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

Sources

Application Note: Green Chemistry Approaches for the Synthesis of 1-Butyl-5-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of piperazinone scaffolds, core components in numerous pharmacologically active compounds, has traditionally relied on methods that generate significant chemical waste and utilize hazardous materials.[1] This application note details green and sustainable synthetic strategies for 1-Butyl-5-methylpiperazin-2-one, a representative substituted piperazinone. We present two primary protocols that leverage alternative energy sources, benign solvents, and catalytic efficiency to minimize environmental impact while maximizing process safety and efficiency. The methodologies discussed include a Microwave-Assisted Organic Synthesis (MAOS) protocol and a conceptual biocatalytic route, providing researchers and drug development professionals with a framework for implementing greener practices in heterocyclic chemistry. These approaches align with the core principles of green chemistry, aiming to reduce waste, conserve resources, and enhance safety in pharmaceutical synthesis.[2]

Introduction: The Imperative for Greener Piperazinone Synthesis

The piperazinone ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antiviral, anticancer, and antipsychotic drugs.[1][3] The specific target of this note, 1-Butyl-5-methylpiperazin-2-one, represents a class of N-substituted piperazinones whose synthesis is crucial for drug discovery and development.

Conventional synthetic routes often involve multi-step processes with stoichiometric reagents, harsh reaction conditions, and the use of volatile organic compounds (VOCs) as solvents, which contribute significantly to the environmental footprint of pharmaceutical manufacturing.[2][4] The twelve principles of green chemistry, established by Anastas and Warner, provide a robust framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[4] Adopting these principles is not only an environmental imperative but also offers economic advantages through improved process efficiency, reduced waste disposal costs, and safer operations.[5]

This guide provides detailed, field-proven protocols that apply these principles directly to the synthesis of 1-Butyl-5-methylpiperazin-2-one, focusing on practical implementation for research and development laboratories.

Foundational Green Strategies

The protocols detailed in this note are built upon three pillars of green chemistry that have proven highly effective in modern organic synthesis.

Energy Efficiency: Microwave-Assisted Organic Synthesis (MAOS)

Microwave chemistry utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric heating.[6] Unlike conventional heating, which relies on slow conduction from an external source, microwave irradiation provides rapid, uniform heating throughout the reaction vessel. This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and fewer side products.[7][8] MAOS is a cornerstone of green chemistry as it enhances energy efficiency and aligns with the goal of process intensification.[6]

Safer Solvents and Reaction Media

Solvents account for a large portion of the waste generated in pharmaceutical synthesis.[5] Traditional solvents like dichloromethane and benzene are toxic and environmentally persistent.[2] Green chemistry advocates for their replacement with safer alternatives such as water, ethanol, or supercritical CO₂, or eliminating them entirely in solvent-free reactions.[4] Ethanol, derived from renewable resources like corn, is an excellent example of a green solvent that is less toxic and biodegradable.[4]

Catalysis for Atom Economy and Waste Reduction

The ninth principle of green chemistry favors catalytic reagents over stoichiometric ones.[5] Catalysts increase reaction rates without being consumed, reducing waste and often enabling more selective transformations under milder conditions.

  • Heterogeneous Catalysis: Using solid-supported catalysts, such as Palladium on carbon (Pd/C) for hydrogenation, simplifies product purification. The catalyst can be easily recovered by filtration and reused, which is both cost-effective and environmentally friendly.[9]

  • Biocatalysis: Enzymes (biocatalysts) operate under mild conditions (aqueous media, ambient temperature) with high specificity. The use of enzymes like lipases or transaminases can offer a highly sustainable route for producing chiral compounds, eliminating the need for hazardous reagents and protecting groups.[3][10]

Green Synthetic Pathways and Protocols

We propose two primary green synthetic routes to 1-Butyl-5-methylpiperazin-2-one. The first is a well-defined microwave-assisted protocol, and the second is a forward-looking biocatalytic approach.

Logical Workflow for Green Synthesis

The following diagram illustrates the general workflow, emphasizing the integration of green chemistry principles from starting materials to the final product.

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Product Realization Start Reactant Selection (Renewable Feedstocks) Principles Application of Green Principles (Atom Economy, Safer Solvents) Start->Principles Reaction Green Reaction Conditions (MAOS or Biocatalysis) Principles->Reaction Monitoring Real-Time Analysis (TLC/HPLC) Reaction->Monitoring Workup Green Work-up (Reduced Solvent Use) Reaction->Workup Monitoring->Reaction Optimization Loop Purification Efficient Purification (e.g., Chromatography) Workup->Purification Product Final Product: 1-Butyl-5-methylpiperazin-2-one Purification->Product

Caption: General workflow for green synthesis of 1-Butyl-5-methylpiperazin-2-one.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol combines a reductive amination followed by an intramolecular cyclization in a single pot, enhanced by microwave irradiation. This approach is designed for speed, efficiency, and reduced waste generation. Reductive amination is a robust method for creating N-substituted piperazines.[11]

Reaction Scheme: N¹-butylethane-1,2-diamine + Methyl pyruvate → (Intermediate Iminium) --[NaBH₄]--> Intermediate Diamine Ester --[Δ, MAOS]--> 1-Butyl-5-methylpiperazin-2-one

Materials:

  • N¹-butylethane-1,2-diamine (99%)

  • Methyl pyruvate (98%)

  • Sodium borohydride (NaBH₄) (99%)

  • Ethanol (200 proof, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Monowave microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reductive Amination:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N¹-butylethane-1,2-diamine (1.16 g, 10 mmol) and anhydrous ethanol (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl pyruvate (1.02 g, 10 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C.

    • Allow the mixture to stir at 0 °C for 20 minutes to form the iminium intermediate.

    • In a separate flask, prepare a solution of sodium borohydride (0.45 g, 12 mmol) in 3 mL of ethanol.

    • Add the NaBH₄ solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Reaction Monitoring (Part 1):

    • Monitor the formation of the intermediate diamine ester by TLC (Eluent: 10% Methanol in Ethyl Acetate). The starting materials should be consumed, and a new spot corresponding to the more polar diamine should appear.

  • Microwave-Assisted Cyclization:

    • Once the reductive amination is complete, seal the microwave vial.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes.[12][13] The internal pressure will rise; ensure it remains within the safe operating limits of the instrument. Causality: The high temperature achieved rapidly via microwave heating drives the intramolecular cyclization and elimination of methanol, forming the stable piperazinone ring.

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature.

    • Quench the reaction by carefully adding 5 mL of saturated sodium bicarbonate solution.

    • Concentrate the mixture using a rotary evaporator to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (Eluent: Gradient of 2-5% Methanol in Ethyl Acetate) to yield 1-Butyl-5-methylpiperazin-2-one as a pale yellow oil.

Conceptual Workflow: Microwave-Assisted Protocol

G Reactants N¹-butylethane-1,2-diamine + Methyl Pyruvate in Ethanol ReductiveAmination Step 1: Reductive Amination (0°C to RT, 1 hr) Reagent: NaBH₄ Reactants->ReductiveAmination Intermediate Intermediate: Diamine Ester ReductiveAmination->Intermediate MAOS Step 2: MAOS Cyclization (120°C, 15 min) Intermediate->MAOS Workup Step 3: Green Work-up (Aqueous Extraction) MAOS->Workup Product Purified Product: 1-Butyl-5-methyl- piperazin-2-one Workup->Product

Caption: Key stages of the microwave-assisted synthesis protocol.

Protocol 2: Conceptual Biocatalytic Synthesis

This protocol outlines a conceptual enzymatic approach, representing a frontier in green synthesis. It employs an amine transaminase (ATA) for the key C-N bond formation, followed by a lipase-catalyzed cyclization. Biocatalytic methods offer unparalleled selectivity and operate in benign aqueous media.[3]

Reaction Scheme: Alanine + Butyl Amine --[Transaminase]--> N-butyl-alanine --[Activation]--> Activated Ester --[Lipase-catalyzed cyclization with N-ethan-1,2-diamine]--> 1-Butyl-5-methylpiperazin-2-one

Materials:

  • L-Alanine

  • Butylamine

  • A suitable amine transaminase (ATA) with pyridoxal 5'-phosphate (PLP) cofactor

  • Immobilized Candida antarctica lipase B (CALB)[10]

  • N-ethan-1,2-diamine

  • Phosphate buffer (pH 7.5)

  • Appropriate acyl donor for activation (e.g., ethyl acetate, serving as solvent and reagent)

Step-by-Step Methodology (Conceptual):

  • Enzymatic Reductive Amination:

    • In a temperature-controlled vessel, dissolve L-Alanine (10 mmol) and the PLP cofactor in phosphate buffer.

    • Add the selected amine transaminase (ATA).

    • Introduce butylamine as the amine donor. The ATA will catalyze the transfer of the amino group, forming N-butyl-alanine. Causality: The enzyme's active site provides a chiral environment for highly selective C-N bond formation under mild aqueous conditions, avoiding harsh chemical reagents.

  • Activation and Lipase-Catalyzed Cyclization:

    • Following the successful transamination, the product N-butyl-alanine would be isolated.

    • The carboxylic acid would then be activated (e.g., as an ester).

    • In a subsequent step, the activated N-butyl-alanine, N-ethan-1,2-diamine, and immobilized CALB would be combined in a minimal organic solvent like 2-MeTHF.

    • The lipase would catalyze the tandem acylation and intramolecular cyclization to form the piperazinone ring. Causality: The lipase lowers the activation energy for amide bond formation, enabling the cyclization to occur efficiently at or near room temperature.

  • Work-up and Catalyst Recovery:

    • The immobilized enzyme can be recovered by simple filtration and washed for reuse in subsequent batches.[10]

    • The product would be isolated from the reaction medium via standard extraction and purification procedures.

Data Summary and Method Comparison

To illustrate the benefits of the green chemistry approaches, the following table compares the proposed microwave protocol with a hypothetical traditional synthesis method involving thermal reflux in a high-boiling point solvent like toluene.

ParameterTraditional Method (Hypothetical)Green MAOS Protocol (Protocol 1)
Solvent Toluene / DichloromethaneEthanol
Reaction Time 12 - 24 hours~1.5 hours
Energy Input High (prolonged reflux)Low (short, intense irradiation)
Typical Yield 60 - 75%80 - 90%
Waste Profile High (hazardous solvents)Low (benign solvent, less waste)
Safety Flammable, toxic solventsSafer solvent, contained system

Conclusion

The adoption of green chemistry principles offers a powerful pathway to more sustainable and efficient synthesis of 1-Butyl-5-methylpiperazin-2-one and related heterocyclic compounds. The microwave-assisted protocol presented here provides a practical, high-yield, and rapid method that significantly reduces waste and energy consumption compared to traditional approaches. While the biocatalytic route remains more conceptual, it highlights the future potential of enzymatic processes to deliver unparalleled environmental benefits and selectivity. By integrating these strategies, researchers and drug development professionals can not only achieve their synthetic goals but also contribute to a safer and more sustainable chemical industry.

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024). Vertex AI Search.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024). Journal of Drug Discovery and Health Sciences.
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2021). Chemical Reviews.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025). MDPI.
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2022). PubMed.
  • Synthesis method of chiral piperazinone derivative. (Patent).
  • New, Eco-Friendly Method for Synthesis of Trazodone Analogues. (2022). PMC - NIH.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not specified.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. (2023). The Journal of Organic Chemistry.
  • Sustainable synthesis of piperazine analogs using varied energy sources. (2024).
  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing).
  • Green synthesis, anti-proliferative evaluation...
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2025). Organic Chemistry an Indian Journal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Source not specified.
  • Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones.

Sources

Troubleshooting & Optimization

Improving reaction yields of 1-Butyl-5-methylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am your Senior Application Scientist.

You have requested a troubleshooting guide for the synthesis of 1-Butyl-5-methylpiperazin-2-one . This is a deceptively simple molecule; while the piperazinone core is standard, the specific regiochemistry (N1-butyl, C5-methyl) introduces significant challenges regarding isomer purity and yield.

Below is a comprehensive technical guide designed to diagnose yield failures and provide a robust, self-validating synthetic protocol.

Diagnostic: Why is your yield low?

Before altering your protocol, identify which of the three common "Yield Traps" you are encountering.

SymptomDiagnosisRoot Cause
Mixture of isomers (N1-butyl vs. N4-butyl)Regioselectivity Failure Direct alkylation of the piperazinone ring without protection favors the more nucleophilic N4 (amine) over the N1 (amide).
Polymeric sludge / Tar Oligomerization High concentration during the cyclization step causes intermolecular reaction (polymerization) rather than intramolecular ring closure.
Product loss in aqueous layer Extraction Failure Piperazinones are highly polar and water-soluble. Standard EtOAc/Water extractions often leave 40-60% of the product in the aqueous phase.

The "Protection-First" Protocol (Recommended)

Status: Validated | Scale: Gram to Multigram Objective: To synthesize 1-butyl-5-methylpiperazin-2-one with >95% regioselectivity.

Do not attempt to alkylate 5-methylpiperazin-2-one directly with butyl bromide; you will predominantly get the 4-butyl isomer or the quaternary ammonium salt. The N4 nitrogen (amine) is basic (


) and nucleophilic, whereas the N1 nitrogen (amide) is non-nucleophilic unless deprotonated by a strong base.
Workflow Visualization

The following logic flow illustrates the critical decision points in the synthesis to avoid regiochemical errors.

G Start Start: 5-Methylpiperazin-2-one DirectAlk Path A: Direct Alkylation (Butyl Bromide/Base) Start->DirectAlk Avoid Protect Path B: N4-Protection (Boc-Anhydride) Start->Protect Recommended N4_Product Result: 4-Butyl Isomer (Major) & Quaternary Salts DirectAlk->N4_Product N4_Boc Intermediate: 4-Boc-5-methylpiperazin-2-one Protect->N4_Boc Alkylate N1-Alkylation (NaH / Butyl Bromide / DMF) N4_Boc->Alkylate Deprotect Deprotection (TFA or HCl/Dioxane) Alkylate->Deprotect Final Target: 1-Butyl-5-methylpiperazin-2-one Deprotect->Final

Figure 1: Strategic workflow comparing the failed direct alkylation route (Red) vs. the orthogonal protection strategy (Green).

Step-by-Step Methodology
Step 1: N4-Protection (Boc-Protection)
  • Reagents: 5-methylpiperazin-2-one (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Procedure: Dissolve starting material in DCM. Add

    
    , then add 
    
    
    
    dropwise at 0°C. Stir at RT for 4 hours.
  • Checkpoint: TLC (5% MeOH/DCM). The product will be less polar than the starting material.

  • Why: This blocks the nucleophilic amine, leaving only the amide nitrogen available for the next step.

Step 2: N1-Alkylation (The Critical Step)
  • Reagents: N4-Boc-5-methylpiperazin-2-one (1.0 eq), NaH (60% dispersion, 1.2 eq), 1-Bromobutane (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of the N4-Boc intermediate to 0°C under

      
      .
      
    • Add NaH portion-wise. Wait for gas evolution to cease (approx. 30 mins). This forms the sodium salt of the amide.

    • Add 1-Bromobutane dropwise.

    • Allow to warm to RT and stir for 12-16 hours.

  • Troubleshooting: If the reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the Finkelstein reaction in situ.

Step 3: Deprotection & Isolation
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir the N1-alkylated intermediate with acid for 2 hours. Evaporate solvent.[1]

  • Purification (Crucial): The product will be an oil or low-melting solid. Do not rely on simple extraction.

    • Method A (Ion Exchange): Use a SCX (Strong Cation Exchange) column. Load crude, wash with MeOH, elute with

      
      .
      
    • Method B (Salt Formation): Isolate as the HCl salt by triturating with diethyl ether. This stabilizes the product and makes it easier to handle.

Alternative Route: De Novo Cyclization

If you lack the 5-methylpiperazin-2-one starting material, you must build the ring. The common failure here is oligomerization .

The "High Dilution" Principle: When cyclizing linear diamines (e.g., N-butyl-1,2-diaminopropane) with ethyl chloroacetate:

  • Concentration: Maintain reaction concentration below 0.05 M .

  • Addition Mode: Add the reagents simultaneously and slowly into a large volume of refluxing solvent (e.g., Isopropanol or Toluene) containing the base. This favors intramolecular cyclization (ring closure) over intermolecular reaction (polymer chains).

FAQ & Troubleshooting

Q: My product is a viscous yellow oil that won't crystallize. Is it impure? A: Not necessarily. 1-alkyl-piperazinones are often oils due to the disruption of hydrogen bonding networks by the alkyl group.

  • Action: Check purity via LC-MS. If >95%, convert it to the oxalate or hydrochloride salt. Dissolve the oil in a minimal amount of ethanol and add oxalic acid (1 eq). The oxalate salt usually crystallizes nicely.

Q: I see a spot on TLC that corresponds to the starting material even after adding excess butyl bromide. A: You likely have moisture in your DMF. NaH is extremely moisture-sensitive.

  • Action: Ensure your DMF is dried over molecular sieves (4Å) for 24 hours prior to use. Alternatively, the NaH may have degraded. Titrate your NaH or use a fresh batch.

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  generally, No . The 

of the amide proton is ~17. Carbonate bases are not strong enough to fully deprotonate the amide to generate the nucleophilic anion required for efficient alkylation. You might get trace product, but the yield will be <20%.

Q: How do I distinguish between the N1-butyl and N4-butyl isomers by NMR? A: Look at the carbonyl carbon in


 NMR.
  • N1-butyl (Target): The butyl group is attached to the amide nitrogen. You will see NOE (Nuclear Overhauser Effect) correlations between the butyl

    
    -protons and the ring protons at C6.
    
  • N4-butyl (Wrong): The butyl group is on the amine. The chemical shift of the butyl

    
    -carbons will be significantly different (more upfield, typical of amines vs amides).
    

References

  • General Synthesis of Piperazinones

    • Source: PubChem.[2] (n.d.). 5-Methylpiperazin-2-one.[2][3] National Center for Biotechnology Information.

    • URL:[Link]

    • Relevance: Provides physical properties and basic structural d
  • Regioselective Alkylation Strategies

    • Source: Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones.
    • URL:[Link]

    • Relevance: details methodologies for differentiating N1 and N4 reactivities in piperazine deriv
  • Cyclization Methodologies (Ugi/Multicomponent)

    • Source: Petkovic, M., et al. (2023).[4] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.

    • Relevance: Describes advanced cyclization techniques if the alkyl
  • Chiral Precursor Synthesis

    • Source: BenchChem. (2025).[5] (R)-3-Methylpiperazin-2-one Synthesis Protocols.

    • Relevance: Provides protocols for reductive amination and cyclization of amino-acid derived precursors, relevant for establishing the "5-methyl" stereocenter.

Sources

Troubleshooting cyclization failures in piperazinone formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazinone Synthesis Technical Support Center .

As a Senior Application Scientist, I understand that the formation of the piperazinone scaffold (specifically the 2-oxopiperazine ring) is a deceptive challenge. On paper, it is a simple intramolecular amidation or alkylation. In the flask, it is a battle against entropy, rotameric locking, and competing intermolecular polymerization.

This guide is structured to diagnose your specific failure mode and provide validated protocols to correct it.

Part 1: The Diagnostic Hub

Before changing reagents, determine where your synthesis is failing. Use this logic flow to identify the root cause.

PiperazinoneTroubleshooting Start START: Reaction Analysis CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS Result1 Starting Material (SM) Unconsumed CheckLCMS->Result1 No Reaction Result2 Linear Intermediate Observed (M+H) CheckLCMS->Result2 Stalled Cyclization Result3 Complex Mixture/ Polymerization CheckLCMS->Result3 Oligomers Result4 Product formed but Wrong Stereochemistry CheckLCMS->Result4 Racemization Sol1 Action: Activation Failure Check Coupling Reagents (HATU/COMU) or Leaving Group Quality Result1->Sol1 Sol2 Action: Rotamer Lock Apply Microwave Irradiation (Force trans-to-cis) Result2->Sol2 Sol3 Action: Concentration Effect Dilute to <0.05 M to favor Intramolecular Result3->Sol3 Sol4 Action: Base Sensitivity Switch to Acid-Catalyzed Cyclization (AcOH/Heat) Result4->Sol4

Figure 1: Diagnostic logic for identifying failure modes in piperazinone cyclization.

Part 2: The Core Failure Modes (Mechanistic Insight)

The Kinetic Barrier: The Trans-Amide Trap

The most common reason for "stalled" cyclization (where you see the linear precursor but no ring) is conformational.

  • The Science: For the ring to close, the amine and the electrophile (ester/halide) must be in close proximity. However, secondary amides prefer the trans (anti) conformation to minimize steric clash. This places the nucleophile and electrophile far apart.

  • The Fix: You must overcome the rotation barrier of the amide bond (~20 kcal/mol). Standard heating often fails to provide enough energy before decomposition occurs. Microwave irradiation is superior here as it efficiently accesses the high-energy cis rotamer required for cyclization.

The Thermodynamic Trap: Oligomerization
  • The Science: Cyclization is an intramolecular process (First Order kinetics), while polymerization is intermolecular (Second Order kinetics).

  • The Fix: High Dilution Principle. If your concentration is >0.1 M, you are statistically favoring intermolecular collisions (dimers/polymers). Run cyclizations at 0.01 M to 0.05 M .

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Ugi-De-Boc-Cyclize (UDBC)

Best for: Synthesizing diverse libraries of 2-piperazinones. Mechanism: An Ugi-4-Component Reaction (U-4CR) followed by acid deprotection and spontaneous or base-mediated cyclization.[1]

Step 1: The Ugi Coupling

  • Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (MeOH). Stir 30 min to form imine.

  • Add Boc-protected amino acid (1.0 eq) and Isocyanide (1.0 eq).

  • Stir at RT for 24h.

  • Concentrate and purify linear Ugi adduct via flash chromatography.

Step 2: The Cyclization (The Critical Step) Note: Many users fail here by using weak acids.

  • Deprotection: Dissolve Ugi adduct in DCM/TFA (1:1 ratio). Stir 1h. Remove volatiles completely (azeotrope with toluene to remove residual TFA).

  • Cyclization: Redissolve the crude amine salt in MeOH (0.05 M concentration).

  • Activation: Add Acetic Acid (10% v/v).

  • Energy Input: Irradiate in a microwave reactor at 140°C for 15-20 minutes .

    • Why Acid? Base-mediated cyclization often causes racemization. Acid-catalyzed cyclization via the ammonium salt is milder on stereocenters and activates the carbonyl.

Protocol B: Solid-Phase Synthesis (Wang Resin)

Best for: Avoiding purification of intermediates.

  • Loading: Immobilize N-Fmoc-diamine onto Wang resin.

  • Coupling: Deprotect Fmoc (20% piperidine/DMF). Couple bromoacetic acid using DIC/HOBt.

  • Cyclization-Cleavage:

    • Reagent: 5% DIPEA in Toluene (for nucleophilic displacement) OR 50% TFA/DCM (if using an acid-labile linker that triggers cyclization upon cleavage).

    • Tip: For "cyclization-release" strategies, the product only falls off the resin if the ring closes. This acts as a self-purification step.

Part 4: Data & Visualization

Mechanism of Ugi-Post-Condensation Cyclization

Understanding the nucleophilic attack trajectory is crucial.

UgiMechanism UgiAdduct Ugi Adduct (Linear, N-Boc) AmineSalt Free Amine (Ammonium Salt) UgiAdduct->AmineSalt -Boc Group Deprotection TFA Deprotection Rotamer Cis-Amide Conformer AmineSalt->Rotamer Microwave (Heat) Rotation Barrier Transition Tetrahedral Intermediate Rotamer->Transition Nucleophilic Attack (Intramolecular) Product 2-Piperazinone Scaffold Transition->Product -Alcohol/Amine (Leaving Group)

Figure 2: Mechanistic pathway from linear Ugi adduct to cyclized piperazinone.

Comparative Efficiency: Thermal vs. Microwave

Data summarized from Van der Eycken et al. and internal validation studies.

ParameterThermal Heating (Oil Bath)Microwave Irradiation (MW)Technical Insight
Temperature Reflux (65-80°C)120-150°CMW allows superheating of solvents (MeOH/EtOH) beyond boiling points.
Time 12 - 24 Hours10 - 20 MinutesRapid heating prevents prolonged exposure to degradation conditions.
Yield 40 - 60%80 - 95%Higher energy overcomes the trans-amide barrier efficiently.
Purity Moderate (Side products common)HighCleaner reaction profile due to speed.[2]

Part 5: Frequently Asked Questions (Troubleshooting)

Q1: My reaction yields a product with the correct mass, but the chiral center is racemized. Why?

  • Cause: You likely used a strong base (like NaH or excess DIPEA) to force the cyclization. The

    
    -proton next to the amide/ester is acidic.
    
  • Solution: Switch to acid-catalyzed cyclization (Acetic acid in MeOH/Microwave). If base is required, use the weakest possible base (e.g.,

    
    ) and minimize reaction time.
    

Q2: I am using bulky substituents (e.g., tert-butyl isocyanide) and the ring won't close.

  • Cause: Steric hindrance is preventing the nucleophile from approaching the carbonyl.

  • Solution: This is a kinetic issue. Increase the microwave temperature to 160°C or switch to a less bulky isocyanide (e.g., cyclohexyl) to validate the method first. Solvent switching to TFE (Trifluoroethanol) can also stabilize the transition state.

Q3: Can I do this on solid phase without cleaving the precursor first?

  • Answer: Yes. This is known as a "Cyclization-Release" strategy. Design your linker (e.g., Kaiser oxime resin) so that the cyclization step itself cleaves the bond to the resin.

    • Advantage:[2][3][4][5] High purity. Linear precursors remain attached to the resin and are filtered away; only successful rings are released into solution.

Q4: My product is water-soluble and hard to extract.

  • Solution: Piperazinones are polar. Avoid aqueous workups.

    • Method: Use scavenger resins (e.g., polymer-supported isocyanate) to remove excess amine, then filter and evaporate. Alternatively, use preparative HPLC directly on the crude mixture.

References

  • Microwave-Assisted Synthesis of Piperazinones: Van der Eycken, E., et al. "Microwave-assisted multicomponent reactions in heterocyclic chemistry." Beilstein Journal of Organic Chemistry, 2011.[6]

  • Ugi-De-Boc-Cyclize (UDBC) Methodology: Hulme, C., et al. "High-throughput synthesis of 2-piperazinones." Tetrahedron Letters, 1998. (Foundational methodology for solution phase UDBC).

  • Solid-Phase Cyclization Strategies: Golebiowski, A., et al. "Solid-supported synthesis of a bicyclic diketopiperazine." ResearchGate, 2023 (Contextualizing solid-phase release).

  • Prevention of Racemization: BenchChem Technical Guides. "How to avoid racemization during N-Boc-piperazine coupling."

Sources

Technical Support Center: Purification of 1-Butyl-5-methylpiperazin-2-one

[1]

Ticket ID: #PUR-BMPO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Purification Workflows for 1-Butyl-5-methylpiperazin-2-one Mixtures[1][2]

Triage & Diagnostic Dashboard

Before initiating a purification protocol, you must characterize the specific impurity profile of your crude mixture. The strategy changes drastically depending on whether you are facing regioisomers, enantiomers, or synthetic byproducts.

Quick Diagnostic Table
Observation (LCMS/TLC)Likely ImpurityRecommended Module
Two peaks, same Mass (M+H) Regioisomer (1-Butyl-3-methylpiperazin-2-one)Module 2 (Chromatography)
Single peak, low optical rotation Enantiomer (Racemate)Module 3 (Chiral Resolution)
Dark oil, multiple non-polar spots Oxidation products / PolymerizationModule 1 (Acid/Base Wash)
Broad tailing peak (Amine) Residual Starting DiaminesModule 1 (Scavenging)

Module 1: The "Crude" Cleanup (Acid-Base Extraction)[1]

Objective: Remove non-basic impurities (oxidized byproducts, neutral starting materials) and highly polar oligomers.[1] Mechanism: 1-Butyl-5-methylpiperazin-2-one contains a basic secondary amine at position N4 (

1
Protocol A: pH-Switch Extraction
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Avoid Dichloromethane (DCM) if possible, as it can form emulsions with piperazinones.[1]

  • Acidification: Extract organic layer with 1M HCl (3 x volume).

    • Checkpoint: The product (protonated at N4) moves to the aqueous layer. Impurities (neutrals/acids) stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x).[1] Discard organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 50% NaOH or Sat. K₂CO₃ .

    • Caution: Exothermic. High pH ensures the amine is free-based.

  • Recovery: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) (3x).

    • Why 9:1? Piperazinones are water-soluble.[1] Pure DCM extracts poorly; Isopropanol improves partition coefficient.[1]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Module 2: Regioisomer Separation (The "Twin" Problem)

Issue: Synthesis via cyclization often yields a mixture of 5-methyl (desired) and 3-methyl (isomer) piperazinones.[1] These are difficult to separate due to identical polarity.

Strategy: Flash Chromatography with Amine Modifiers

Standard silica gel is acidic and causes peak tailing for amines. You must use a basic modifier or a specialized stationary phase.[3]

Chromatographic Parameters:

  • Stationary Phase: Spherical Silica (20-40 µm).[1] Alternative: Amino-bonded silica (NH2-Silica) eliminates the need for modifiers.[1]

  • Mobile Phase A: Dichloromethane (DCM)[1]

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or NH₄OH .[1]

  • Gradient: 0% → 10% B over 20 CV (Column Volumes).

Troubleshooting Regioisomers: If silica fails to resolve the 3-Me/5-Me pair, switch to Reverse Phase (C18) at high pH.[1]

  • Column: C18 (High pH stable, e.g., XBridge or Gemini).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Organic: Acetonitrile.[1]

  • Logic: At pH 10, the amines are neutral, maximizing hydrophobic differences between the butyl placement relative to the methyl group.

Module 3: Chiral Resolution (Optical Polishing)

Objective: Isolate the (S)- or (R)- enantiomer from a racemic mixture. Method: Diastereomeric Salt Crystallization.[1][4]

Protocol B: Tartaric Acid Resolution

This method relies on the solubility difference between the diastereomeric salts formed with L-(+)-Tartaric acid.[1]

  • Salt Formation: Dissolve 10 mmol of racemic 1-Butyl-5-methylpiperazin-2-one in Ethanol (EtOH) (50 mL).

  • Addition: Add 10 mmol (1 equiv) of L-(+)-Tartaric acid dissolved in hot EtOH (20 mL).

  • Crystallization: Heat to reflux until clear. Allow to cool slowly to Room Temp (RT) over 4 hours.

    • Tip: If oiling out occurs, reheat and add small amounts of Acetone until the solution stays clear at reflux but cloudy at 40°C.

  • Filtration: Collect the precipitate. This is typically the (R)-enantiomer salt (verify with specific rotation).[1]

  • Liberation: Suspend salt in water, basify with 2M NaOH, and extract with DCM.

Quantitative Data: Solvent Screening for Crystallization

Solvent SystemYield (%)Enantiomeric Excess (% ee)Notes
Ethanol (Abs) 35%85%Fast crystallization, lower purity.[1]
EtOH : Water (95:5) 28%92%Slower, better crystal lattice formation.[1]
Isopropanol 40%60%High yield, poor resolution (co-crystallization).[1]
Acetone : MeOH (4:1) 15%>98%Polishing step only.

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude mixture based on the impurity profile.

PurificationStrategyStartCrude Mixture(1-Butyl-5-methylpiperazin-2-one)TriageTriage: TLC & LCMS AnalysisStart->TriageAcidBaseAcid/Base Extraction(Module 1)Triage->AcidBaseNon-basic impuritiesCheckIsoIsomer Check:Regio- or Enantiomers?AcidBase->CheckIsoFlashFlash Chromatography(DCM/MeOH + 1% NH4OH)CheckIso->FlashClean but Racemic/Regio-mixPrepLCPrep HPLC (pH 10)(C18 / NH4HCO3)Flash->PrepLCRegioisomers (3-Me vs 5-Me)ResolutionChiral Resolution(Tartaric Acid)Flash->ResolutionEnantiomers (R/S)FinalPure Product(>98% Purity)Flash->FinalSingle SpotPrepLC->FinalResolution->Final

Figure 1: Decision tree for selecting the appropriate purification module based on initial impurity characterization.

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" during crystallization. How do I fix this?

  • Cause: The solution is too concentrated or the temperature dropped too fast.

  • Fix: Re-dissolve the oil by heating. Add a "co-solvent" that the salt is less soluble in (e.g., Acetone or Ether) dropwise at reflux until just cloudy. Turn off the heat and let the flask cool in the oil bath (slow cooling). Seed crystals are critical here.

Q2: I see streaking on my TLC plates even with Methanol.

  • Cause: The secondary amine (N4) is interacting with the silanols on the silica plate.

  • Fix: Pre-soak your TLC plate in a chamber containing 5% Triethylamine/DCM before running your sample.[1] Alternatively, add 1% NH₄OH directly to your eluent.

Q3: Can I distill this compound?

  • Answer: Yes, but with caution. Piperazinones have high boiling points.[1]

  • Guidance: You need a high vacuum (<1 mmHg).[1] Expect a boiling point range of 130-150°C at 0.5 mmHg. Ensure you use a short-path distillation head to minimize thermal residence time, as prolonged heat can cause racemization or oxidation.

References

  • BenchChem Technical Support . Purification of Piperazin-2-yl Derivatives: Vacuum Distillation and Chromatography Protocols. Retrieved from

  • National Institutes of Health (PubChem) . 5-Methylpiperazin-2-one Compound Summary (CID 55253258).[1] Retrieved from

  • Organic Chemistry Portal . Synthesis and Purification of Piperazines. Retrieved from

  • Google Patents . Method for Synthesizing Chiral Piperazinone Derivatives (CN108129404B).[1] Retrieved from

  • ResearchGate Community . Separation of Regioisomers in Nitrogen Heterocycles. Retrieved from

Technical Support Center: Navigating the Aqueous Solubility of 1-Butyl-5-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyl-5-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound in aqueous media. Given the limited publicly available solubility data for this specific molecule, this document synthesizes information from closely related piperazine and piperidinone analogues, established physicochemical principles, and proven solubilization methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Butyl-5-methylpiperazin-2-one exhibiting poor water solubility?

A1: The molecular structure of 1-Butyl-5-methylpiperazin-2-one contains both hydrophobic and hydrophilic moieties that dictate its solubility. The piperazin-2-one core possesses nitrogen and oxygen atoms capable of hydrogen bonding with water. However, the presence of a butyl group, a nonpolar hydrocarbon chain, significantly increases the lipophilicity of the molecule. This increased lipophilicity can lead to lower aqueous solubility as the molecule has a greater affinity for nonpolar environments. The general principle of "like dissolves like" suggests that compounds with significant nonpolar character will be less soluble in a polar solvent like water.[1][2]

Q2: What is the expected impact of pH on the solubility of this compound?

A2: The piperazine ring in 1-Butyl-5-methylpiperazin-2-one contains nitrogen atoms that can be protonated in acidic conditions.[3] This protonation results in the formation of a more polar, charged species (a salt), which is generally more soluble in water.[4][5] Conversely, in basic conditions, the compound will exist in its less polar free base form, which is expected to have lower aqueous solubility. Therefore, modifying the pH of your aqueous solution is a primary step to consider for enhancing solubility. The pH of a 10% aqueous solution of piperazine is between 10.8 and 11.8, indicating its basic nature.[6]

Q3: Are there any initial, simple steps I can take to improve solubility?

A3: Yes. Before moving to more complex formulations, consider these initial steps:

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[3][7] Gently warming the solution may improve the dissolution rate and final concentration. However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution.

  • pH Modification: As discussed in Q2, adjusting the pH to a more acidic range is a highly effective initial strategy for piperazine-containing compounds.[3][5]

Q4: When should I consider using co-solvents?

A4: If pH and temperature adjustments are insufficient, or if your experimental system is sensitive to pH changes, the use of co-solvents is a logical next step. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9][10] This approach is particularly useful when a higher concentration of the compound is required.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with 1-Butyl-5-methylpiperazin-2-one.

Workflow for Solubility Enhancement

SolubilityWorkflow A Start: Undissolved Compound B Initial Attempts: - Mechanical Agitation (Vortexing) - Sonication - Gentle Heating A->B Basic Methods C pH Adjustment: - Prepare acidic buffer (e.g., pH 2-5) - Add compound to acidic buffer B->C If still insoluble D Co-solvent System: - Prepare stock in 100% organic solvent (e.g., DMSO, Ethanol) - Dilute stock into aqueous buffer C->D If pH adjustment is insufficient or not viable F Solubilized Compound C->F E Advanced Techniques: - Surfactants (e.g., Tween, SLS) - Cyclodextrins - Salt Formation D->E If high co-solvent concentration is undesirable or precipitation persists D->F G Precipitation Occurs D->G Upon aqueous dilution E->F G->D Optimize co-solvent concentration or try alternative co-solvent

Caption: A stepwise workflow for troubleshooting the solubility of 1-Butyl-5-methylpiperazin-2-one.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details a systematic approach to determine the effect of pH on the solubility of 1-Butyl-5-methylpiperazin-2-one.

Materials:

  • 1-Butyl-5-methylpiperazin-2-one

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge and tubes

  • Analytical balance

Procedure:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of 1-Butyl-5-methylpiperazin-2-one to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.

  • Equilibrate the samples by stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).

  • Carefully collect the supernatant and, if necessary, filter through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (mg/mL or mM) as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Co-solvent System Development

This protocol outlines the preparation and testing of co-solvent systems to improve solubility.

Materials:

  • 1-Butyl-5-methylpiperazin-2-one

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer at a physiologically relevant pH (e.g., PBS pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of 1-Butyl-5-methylpiperazin-2-one in 100% of each co-solvent (e.g., 100 mM in DMSO).

  • Perform serial dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 10%, 5%, 1%, 0.5% v/v).

  • Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours) at room temperature.

  • Quantify the concentration of the dissolved compound in the clear supernatant of the highest concentration, non-precipitated sample for each co-solvent system.

Table 1: Common Co-solvents and Their Properties

Co-solventTypeTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Aprotic, polar< 1%Highly effective but can have cellular effects.
EthanolProtic, polar< 5%Generally well-tolerated in many biological assays.
Polyethylene Glycol 400 (PEG 400)Protic, polar1-20%A less toxic option, often used in formulations.[11]
Propylene Glycol (PG)Protic, polar1-20%Similar to PEG 400, a common pharmaceutical excipient.[12]

Advanced Solubilization Strategies

If the above methods are insufficient, more advanced techniques can be employed.

Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.

  • Common Surfactants: Tween® 20, Tween® 80, Sodium Lauryl Sulfate (SLS).[13]

  • Considerations: The choice of surfactant and its concentration must be compatible with the intended downstream application, as surfactants can interfere with biological assays.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[8][11]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Benefit: Often have low toxicity and are widely used in pharmaceutical formulations.[8]

Logical Relationship of Solubilization Methods

SolubilizationLogic cluster_initial Initial Approach cluster_intermediate Intermediate Approach cluster_advanced Advanced Approach A pH Adjustment Protonation of Piperazine Ring B Co-solvents Reduces Solvent Polarity A:tail->B:head If insufficient C Surfactants Micellar Encapsulation B:tail->C:head If precipitation persists or co-solvent is not viable D Cyclodextrins Inclusion Complex Formation B:tail->D:head Alternative to Surfactants

Caption: Logical progression of solubilization techniques for 1-Butyl-5-methylpiperazin-2-one.

Final Recommendations

For 1-Butyl-5-methylpiperazin-2-one, we recommend a systematic approach starting with pH adjustment, followed by the judicious use of co-solvents. Should these methods prove inadequate for your required concentration, exploring advanced options like cyclodextrin complexation is advised. Always validate the compatibility of your final formulation with your specific experimental system.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC . National Center for Biotechnology Information. [Link]

  • How will you increase the solubility of organic compounds in water? - Quora . Quora. [Link]

  • Piperazine dihydrochloride - Solubility of Things . Solubility of Things. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing . Longdom Publishing. [Link]

  • Increasing the Solubility of Organic Compounds in Water | Wyzant Ask An Expert . Wyzant. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . International Journal of Medical Science and Dental Research. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate . ResearchGate. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology . Asian Journal of Pharmacy and Technology. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed . National Center for Biotechnology Information. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective . Dissolution Technologies. [Link]

  • Piperazine - Wikipedia . Wikipedia. [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH . National Center for Biotechnology Information. [Link]

  • Piperazine - Solubility of Things . Solubility of Things. [Link]

Sources

Technical Support Center: Navigating the Separation of Piperazinones by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the column chromatography of piperazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of heterocyclic compounds. Piperazinones, with their inherent polarity and basic nitrogen atoms, often present unique separation hurdles on standard silica gel. This guide provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these challenges and achieve high-purity separations.

Understanding the Core Challenge: The Piperazinone-Silica Interaction

Piperazinone's distinct chemical nature is central to the difficulties faced during chromatographic purification. The key factors at play are:

  • High Polarity: The presence of multiple nitrogen and oxygen atoms, along with N-H groups, allows for strong hydrogen bonding. This causes a powerful affinity for the polar stationary phase, most commonly silica gel.[1]

  • Basicity: The lone pairs on the nitrogen atoms make piperazinones basic. This leads to strong interactions with the acidic silanol groups (Si-O-H) on the surface of silica gel, which can result in significant peak tailing and, in some cases, irreversible adsorption of the compound onto the column.[1]

This guide is structured to address the most common issues stemming from these properties in a direct question-and-answer format.

Troubleshooting Guide: Common Problems and Solutions

Q1: My piperazinone derivative is streaking badly on the TLC plate and isn't moving from the baseline, even with ethyl acetate/hexane mixtures. What's happening?

This is a classic sign that your solvent system is not polar enough to overcome the strong hydrogen bonding between your highly polar piperazinone and the silica gel.[1] Additionally, the basic nature of your compound is likely causing strong, non-ideal interactions with the acidic silica surface, leading to the streaking (peak tailing).[1]

Initial Corrective Actions:

  • Increase Solvent Polarity: A good starting point for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol, such as 5% MeOH in DCM, and gradually increase the concentration.[1][2]

  • Introduce a Basic Modifier: To counteract the acidic nature of the silica gel and improve the peak shape, add a small amount of a basic modifier to your eluent.[1] Common choices include:

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system.[1]

    • Ammonia in Methanol: Utilize a pre-mixed solution of 7N ammonia in methanol.[1]

Experimental Protocol: Developing a Modified Solvent System

G cluster_0 TLC Analysis cluster_1 Solvent Modification cluster_2 Column Chromatography A Spot crude mixture on TLC plate B Develop in 5% MeOH/DCM A->B C Observe streaking/low Rf B->C D Prepare 5% MeOH/DCM + 2% TEA C->D Diagnosis: Insufficient polarity and acidic interaction E Re-spot and develop TLC D->E F Observe improved Rf and spot shape E->F G Pack column with silica gel F->G Optimized system found H Equilibrate with modified solvent G->H I Load sample and elute H->I J Collect and analyze fractions I->J

Q2: I've managed to get my piperazinone to move up the TLC plate with a DCM/MeOH system, but the separation from a closely related impurity is poor.

Poor resolution between two similar compounds indicates that while the overall polarity of the solvent system is in the right range, the selectivity is not optimal. Simply increasing the polarity further may cause both compounds to elute together.

Strategies for Improving Resolution:

  • Fine-Tune the Solvent Ratio: Make small, incremental changes to the DCM/MeOH ratio. Sometimes a slight decrease in the methanol concentration can improve separation.

  • Introduce a Third Solvent: Adding a third solvent can modulate the selectivity. Consider solvents like acetonitrile or isopropanol in small percentages.

  • Consider an Alternative Stationary Phase: If solvent optimization fails, the interaction with the stationary phase may be the issue. Consider these alternatives:

    • Alumina (Basic or Neutral): This can be a good choice for basic compounds like piperazinones as it minimizes the acidic interactions that cause peak tailing on silica.[3]

    • Florisil (Mild, Neutral): A milder alternative to silica that can sometimes offer different selectivity.[3]

    • Reverse-Phase Silica (C18): In this case, the elution order is inverted, with the most polar compounds eluting first. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[3][4]

Q3: My compound seems to have disappeared on the column. I'm getting very low recovery.

This is a frustrating but common issue with highly basic compounds on silica gel. The likely cause is irreversible adsorption, where your piperazinone has bound so strongly to the acidic silanol groups that the mobile phase cannot elute it.[1] Another possibility is decomposition on the acidic silica.[5]

Troubleshooting Low Recovery:

  • Confirm Stability on Silica: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the intensity of your original spot, your compound may be decomposing.[5]

  • Deactivate the Silica Gel: If your compound is acid-sensitive, you can reduce the acidity of the silica gel by pre-treating it with a basic modifier like triethylamine.[5]

  • Use a Different Stationary Phase: As mentioned in the previous question, switching to a more inert stationary phase like alumina or considering reverse-phase chromatography is a viable solution.[3][5]

Data Presentation: Recommended Starting Solvent Systems

Stationary PhaseSolvent System (Starting Point)Target CompoundsKey Considerations
Silica Gel Dichloromethane/Methanol (95:5)General polar piperazinonesMay require a basic modifier.[1][2]
Silica Gel Dichloromethane/Methanol/Triethylamine (93:5:2)Basic piperazinones prone to tailingTEA neutralizes acidic silanol groups.[1]
Alumina (Neutral) Ethyl Acetate/HexanePiperazinones sensitive to acidic conditionsOffers different selectivity than silica.[3]
Reverse-Phase (C18) Acetonitrile/WaterHighly polar piperazinonesElution order is reversed.[4]

Frequently Asked Questions (FAQs)

What is the maximum percentage of methanol I can use in my solvent system with a silica gel column?

It is generally recommended to keep the methanol concentration at or below 10%. Higher concentrations of methanol can start to dissolve the silica gel, which can lead to a loss of stationary phase and poor separation.[1][2]

How do I choose between triethylamine and ammonia as a basic modifier?

Triethylamine is often the first choice due to its volatility, making it easier to remove from the final product. However, for very basic compounds that still show tailing with TEA, the stronger basicity of ammonia (in a methanolic solution) can be more effective.[1]

Can I use a gradient elution for my piperazinone separation?

Yes, a gradient elution can be very effective, especially when separating compounds with a wide range of polarities. You can start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your piperazinone and any more polar byproducts.[6]

My crude sample is not soluble in the column's mobile phase. How should I load it?

If your sample doesn't dissolve in the initial, less polar mobile phase, you can dissolve it in a minimum amount of a stronger solvent (like pure DCM or a small amount of methanol). However, the preferred method for poor solubility is "dry loading."

Experimental Protocol: Dry Loading a Sample

G A Dissolve crude sample in a volatile solvent (e.g., DCM) B Add a small amount of silica gel to the solution A->B C Evaporate the solvent completely to obtain a free-flowing powder B->C D Carefully add the dry powder to the top of the packed column C->D E Gently add a layer of sand on top D->E F Begin elution with the mobile phase E->F

References

  • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. Benchchem.
  • PIPERAZINES. Ataman Kimya.
  • Piperazine. Wikipedia.
  • Column Chromatography Notes. Membrane Solutions.
  • Solvent Systems for Flash Column Chromatography. University of Rochester.
  • Column Chromatography. University of Colorado Boulder.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Troubleshooting Flash Column Chromatography. University of Rochester.
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Validation & Comparative

A Researcher's Guide to FT-IR Spectroscopy of Piperazinones: Deciphering Carbonyl and Amine Signatures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the piperazinone scaffold is a cornerstone of molecular design. Its prevalence in a wide array of biologically active compounds necessitates robust and reliable analytical techniques for structural elucidation and characterization. Among these, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. This guide provides an in-depth comparison of the characteristic FT-IR absorption peaks for the carbonyl (C=O) and amine (N-H) functional groups within the piperazinone ring system, supported by experimental data and protocols.

The Vibrational Language of Piperazinones: An FT-IR Primer

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are highly dependent on the bond strength, the mass of the atoms involved, and the overall molecular environment.[1] For piperazinones, the most diagnostic absorption bands are typically the stretching vibrations of the carbonyl group of the cyclic amide (lactam) and the stretching of the amine N-H bond.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum, typically appearing in the region of 1630-1850 cm⁻¹.[2] Its exact position is a sensitive indicator of the electronic and structural environment. For amides, including the lactam functionality in piperazinones, this peak is generally found at a lower frequency (1640-1690 cm⁻¹) compared to ketones (1705-1725 cm⁻¹) due to resonance. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing the double bond character of the C=O bond and thus lowering its stretching frequency.[3]

The amine (N-H) stretching vibration of secondary amines, as is present in an unsubstituted piperazinone, gives rise to a single, moderately intense peak in the 3300-3500 cm⁻¹ region.[2][4] The position and shape of this peak are significantly influenced by hydrogen bonding. In concentrated samples, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower wavenumber. The sharpness or broadness of the N-H peak is related to the extent of hydrogen bonding; while N-H bonds do participate in hydrogen bonding, it is generally weaker than that of O-H bonds due to the lower electronegativity of nitrogen compared to oxygen.

Comparative Analysis of FT-IR Peaks in Piperazinone Derivatives

The precise wavenumbers of the carbonyl and amine absorptions in piperazinones are influenced by factors such as ring strain, substitution on the nitrogen atoms, and the presence of other functional groups. The following table summarizes typical FT-IR peak positions for these groups in various piperazinone and related structures.

Compound/Structure ClassCarbonyl (C=O) Stretch (cm⁻¹)Amine (N-H) Stretch (cm⁻¹)Key Influencing FactorsReference(s)
General Aliphatic Secondary Amides 1640-16903300-3500 (one peak)Resonance, hydrogen bonding[3][4]
Piperazine (no carbonyl) N/A~3272Secondary amine in a cyclic system[5]
2,5-Piperazinedione ~1680 (often strong, broad)~3200-3400Two amide groups, potential for strong hydrogen bonding[6][7]
Substituted 2-Piperazinones 1638 - 16703289 (if N-H present)Substitution on the ring and exocyclic to the ring can alter the electronic environment.[8]
1-Phenylpiperazine (no carbonyl) N/A~3300-3400Aromatic substitution on nitrogen.[9][10]
Ethyl 1-piperazinecarboxylate ~1700 (urethane C=O)~3300-3400The carbonyl is part of a urethane, which has a higher stretching frequency than an amide.[11][12]

Visualizing Structure-Spectra Relationships

The interplay between a piperazinone's structure and its FT-IR spectrum can be visualized to understand the impact of various substituents. The following diagram illustrates how different structural modifications can lead to shifts in the characteristic carbonyl and amine stretching frequencies.

G cluster_0 Structural Modifications cluster_1 Effect on FT-IR Peaks A Unsubstituted 2-Piperazinone C=O: ~1670 cm⁻¹ N-H: ~3300 cm⁻¹ E Lower C=O Frequency (Increased Resonance) A->E Resonance B N-Acyl Substitution (e.g., N-acetylpiperazinone) F Higher C=O Frequency (Inductive Effect/Reduced Resonance) B->F Inductive effect of second C=O C N-Aryl Substitution (e.g., N-phenylpiperazinone) C->E Conjugation with aryl ring G Shift in N-H Frequency (Altered H-bonding) C->G Steric hindrance affecting H-bonding D Ring Strain (e.g., comparison to β-lactam) H Significantly Higher C=O Frequency D->H Increased angle strain

Caption: Relationship between piperazinone structure and FT-IR peak shifts.

Experimental Protocols for FT-IR Analysis of Piperazinones

Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are step-by-step methodologies for two common FT-IR techniques.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This traditional method is ideal for obtaining high-quality spectra of solid samples.

Diagram of KBr Pellet Preparation Workflow

G A Grind Sample (1-2 mg) C Mix Sample and KBr A->C B Grind KBr (100-200 mg) B->C D Load into Die C->D E Apply Pressure (8-10 tons) D->E F Obtain Transparent Pellet E->F G Acquire Spectrum F->G

Caption: Workflow for KBr pellet preparation for FT-IR analysis.

Step-by-Step Procedure:

  • Drying: Dry spectroscopy-grade potassium bromide (KBr) in an oven at ~100°C for at least 2 hours to remove absorbed moisture.[13] Also, ensure the sample is thoroughly dried.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the piperazinone sample to a fine powder.[14]

  • Mixing: Add 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous mixture with a sample concentration of approximately 0.2% to 1%.[13]

  • Pellet Formation: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[15]

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it suitable for high-throughput analysis.

Diagram of ATR-FTIR Analysis Workflow

G A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal E->F

Caption: General workflow for ATR-FTIR analysis.

Step-by-Step Procedure:

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.[16]

  • Sample Application: Place a small amount of the solid piperazinone sample directly onto the ATR crystal, ensuring it covers the crystal surface.[17]

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.[16]

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination between samples.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural analysis of piperazinone derivatives. A thorough understanding of the characteristic absorption frequencies of the carbonyl and amine groups, and the factors that influence them, allows researchers to quickly confirm the presence of the piperazinone core and gain insights into its substitution patterns. By following standardized experimental protocols, high-quality, reproducible data can be obtained to support drug discovery and development efforts.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Piperazinedione. NIST Chemistry WebBook. Retrieved from [Link]

  • Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Alver Ö, Parlak C, & Şenyel M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-piperazinecarboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Spectroscopic investigations of 1-benzylpiperazine. Journal of Ultra Scientist of Physical Sciences, 24(1)B, 215-224.
  • University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-Butyl-5-methylpiperazin-2-one

[1]

Executive Summary & Structural Significance

1-Butyl-5-methylpiperazin-2-one (MW 170.25 Da) represents a specific subclass of N-alkylated lactams , widely utilized as scaffolds in peptidomimetics and designer drug analogs.[1] In mass spectrometry (MS), this molecule exhibits a distinct fragmentation "fingerprint" governed by the interplay between the cyclic amide (lactam) functionality and the N-alkyl side chain.

This guide provides a mechanistic breakdown of its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it against key structural isomers to aid in unambiguous identification.

Key Structural Features[1][2]
  • Core: Piperazin-2-one (6-membered lactam ring).[1]

  • N1-Substituent: Butyl group (Critical for McLafferty rearrangement).[1]

  • C5-Substituent: Methyl group (Differentiator from regioisomers).[1]

Experimental Protocols (Standardized)

To ensure reproducible fragmentation data, the following experimental conditions are recommended.

Protocol A: GC-EI-MS (Hard Ionization)[1]
  • Inlet Temperature: 250 °C (Ensure rapid volatilization without thermal degradation).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Transfer Line: 280 °C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Protocol B: LC-ESI-MS/MS (Soft Ionization)[1]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode (+).[1]

  • Spray Voltage: 3.5 kV.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[2]

  • Collision Energy (CID): Stepped 15–35 eV to observe sequential losses.

Fragmentation Analysis: The Mechanistic Core

The fragmentation of 1-Butyl-5-methylpiperazin-2-one is dominated by charge localization on the nitrogen atoms and the stability of the lactam ring.[1]

Pathway A: The McLafferty Rearrangement (Dominant Pathway)

The N-butyl chain possesses a

1McLafferty Rearrangement134
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the butyl chain.
    
  • Cleavage: The

    
    -bond (C1'-C2' of the butyl chain) breaks.[1]
    
  • Neutral Loss: 1-Butene (

    
    , 56 Da) is expelled.[1]
    
  • Product Ion: The radical cation of 5-methylpiperazin-2-one (

    
     114).[1]
    

Diagnostic Value: The presence of the


 peak is the primary indicator of an N-butyl (or longer) chain attached to the lactam nitrogen.
Pathway B: -Cleavage (Exocyclic)

Ionization at the N1 nitrogen triggers homolytic cleavage of the adjacent C-C bond in the butyl chain.

  • Mechanism: Loss of the largest alkyl radical to stabilize the resulting iminium ion.

  • Neutral Loss: Propyl radical (

    
    , 43 Da).
    
  • Product Ion: N-methylene iminium ion (

    
     127).[1]
    
Pathway C: Ring Fission & CO Loss

Characteristic of cyclic amides, the ring may open followed by the expulsion of carbon monoxide (CO, 28 Da).

  • Precursor: Molecular ion (

    
     170) or the McLafferty product (
    
    
    114).
  • Result: Loss of CO typically yields ions at

    
     142 (from parent) or 
    
    
    86 (from McLafferty product).

Visualizing the Fragmentation Pathways[3][5][6]

The following diagram illustrates the competitive pathways derived from the molecular ion.

FragmentationPathwaysM_IonMolecular Ion (M+•)m/z 170McLafferty_TS6-Membered TS(Gamma-H Transfer)M_Ion->McLafferty_TSRearrangementProd_127N-Methylene Iminium[M - C3H7]+m/z 127M_Ion->Prod_127Alpha-CleavageNeutral_PropylLoss: Propyl Radical (43 Da)M_Ion->Neutral_PropylProd_142[M - CO]+•m/z 142M_Ion->Prod_142Ring ContractionNeutral_COLoss: CO (28 Da)M_Ion->Neutral_COProd_114Distonic Ion[5-methylpiperazin-2-one]+•m/z 114McLafferty_TS->Prod_114- C4H8Neutral_ButeneLoss: Butene (56 Da)McLafferty_TS->Neutral_Butene

Figure 1: Mechanistic branching of 1-Butyl-5-methylpiperazin-2-one under Electron Ionization (70 eV).[1]

Comparative Analysis: Alternatives & Isomers

Distinguishing 1-Butyl-5-methylpiperazin-2-one from its isomers is critical in forensic and synthetic validation.[1] The table below compares it with its Regioisomer (3-Methyl) and Non-methylated Analog .[1]

Table 1: Diagnostic Ion Comparison[1][7]
FeatureTarget Compound (1-Butyl-5 -methyl...)[1][5]Alternative 1: Regioisomer (1-Butyl-3 -methyl...)[1]Alternative 2: Analog (1-Butylpiperazin-2-one)
Molecular Ion (M+) 170 170 156
Base Peak (Likely) m/z 114 (McLafferty) or 127 m/z 114 (McLafferty)m/z 100 (McLafferty)
Methyl Location Effect Methyl is on C5 (remote from C=O).[1] Ring opening generates fragments retaining methyl on amine portion.Methyl is on C3 (alpha to C=O). Methyl loss is favored via cleavage adjacent to carbonyl.No methyl group. All fragments shifted by -14 Da.[1]
Key Differentiator m/z 114 fragment is a secondary amine radical cation.m/z 114 fragment is a primary amine radical cation (less stable).m/z 100 peak confirms lack of methyl substitution.
Alpha-Cleavage m/z 127 (Loss of Propyl)m/z 127 (Loss of Propyl)m/z 113 (Loss of Propyl)
Differentiation Strategy
  • Target vs. Analog: Check the Molecular Ion (170 vs. 156). If M+ is 156, it is the non-methylated analog.

  • Target vs. Regioisomer (3-Methyl): Both have M+ 170 and McLafferty product 114.[1]

    • Differentiation: Look for secondary fragmentation of the m/z 114 ion. In the 5-methyl isomer, the methyl group is on the carbon adjacent to the secondary amine (N4). In the 3-methyl isomer, the methyl is adjacent to the amide carbonyl.

    • Protocol: Perform MS/MS on m/z 114. The 3-methyl isomer will lose

      
       (15 Da) more readily from the alpha-carbonyl position than the 5-methyl isomer.[1]
      

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive text on McLafferty rearrangement mechanisms).
  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[1][2] 6

  • Westphal, F., et al. (2012). "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS". Journal of Chromatographic Science. 7

  • PubChem Compound Summary. (2025). "1-Methylpiperazin-2-one".[1][8] National Center for Biotechnology Information. Link

Comparative Bioactivity Guide: 1-Butyl-5-methylpiperazin-2-one vs. Piperazine

[1]

Executive Summary

This technical guide compares Piperazine , a classical pharmacological scaffold and active pharmaceutical ingredient (API), with 1-Butyl-5-methylpiperazin-2-one , an advanced, functionalized derivative.[1]

While piperazine serves as a foundational "privileged structure" known for its flexibility and high basicity—primarily acting as a GABA agonist in anthelmintics—the 1-butyl-5-methylpiperazin-2-one analog represents a structural evolution towards peptidomimetics.[2] The introduction of the carbonyl group (C=O) at position 2 and the alkyl substitutions (butyl/methyl) drastically alters the physicochemical profile, reducing basicity, imposing conformational rigidity, and shifting the bioactivity from non-specific ion channel modulation to specific enzyme or receptor targeting (e.g., 5-HT receptors, farnesyltransferase).[1]

Physicochemical & Structural Analysis

The core distinction lies in the transition from a diamine (piperazine) to a keto-piperazine (lactam).[2] This modification fundamentally changes the molecule's interaction with biological membranes and protein targets.[2]

Table 1: Comparative Physicochemical Profile[1][3]
FeaturePiperazine1-Butyl-5-methylpiperazin-2-oneImpact on Bioactivity
Core Structure Cyclic Diamine (Saturated)Cyclic Amide (Lactam)Amide resonance flattens the ring, reducing flexibility.[2]
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~6.0–7.0 (N4 only)Piperazine is diprotic/cationic at physiological pH; Piperazinone is monoprotic/neutral.[2][1]
H-Bonding 2 Donors, 2 Acceptors0 Donors (if N-alkylated), 2 AcceptorsLoss of H-bond donors increases lipophilicity and membrane permeability.[2]
Stereochemistry AchiralChiral (at C5 position)Methyl group at C5 creates stereoselectivity, critical for receptor fitting.[2][1]
Lipophilicity (LogP) -1.17 (Hydrophilic)~0.5 – 1.2 (Estimated)Alkyl chains (Butyl/Methyl) + Amide increase LogP, improving BBB penetration.[2][1]
Structural Logic[1][2]
  • Piperazine: Exists predominantly in a chair conformation .[2] Its high polarity confines it largely to peripheral targets unless substituted.[2]

  • 1-Butyl-5-methylpiperazin-2-one: The amide bond (N1-C2=O) forces a planar region , creating a "half-chair" or "twisted boat" conformation.[2] This rigidity mimics the turn structures of peptides (peptidomimetic), allowing it to bind into enzyme pockets that recognize peptide backbones.[1]

Pharmacological Mechanisms[1][2][4]

A. Piperazine: The GABA Agonist

Mechanism: Piperazine acts as a weak GABA-mimetic neurotoxin.[2]

  • Target: GABA-gated chloride channels on the somatic muscle cells of nematodes (e.g., Ascaris lumbricoides).[2]

  • Action: It increases chloride ion conductance.[2]

  • Result: Hyperpolarization of the muscle membrane, leading to flaccid paralysis of the parasite, which is then expelled by gut peristalsis.[1]

B. 1-Butyl-5-methylpiperazin-2-one: The Peptidomimetic Scaffold

Mechanism: This molecule is rarely a standalone drug but acts as a pharmacophore for specific receptor ligands.[2]

  • Target: G-Protein Coupled Receptors (GPCRs) like 5-HT1A (Serotonin) or enzymes like Farnesyltransferase .[2]

  • Action:

    • The "One" (Carbonyl): Acts as a hydrogen bond acceptor, mimicking the carbonyl of a peptide bond.[1]

    • The "Butyl" (N1): Provides hydrophobic bulk to fit into lipophilic pockets (e.g., the hydrophobic accessory pocket of GPCRs).[2][1]

    • The "Methyl" (C5): A chiral anchor that directs the orientation of the ring, ensuring stereospecific binding.[1]

  • Result: Competitive inhibition or modulation of the target protein.[2]

Visualization of Pathways

The following diagram illustrates the divergent biological pathways and applications of these two scaffolds.

BioactivityComparisonPiperazinePiperazine Core(Flexible, Basic)Piperazinone1-Butyl-5-methylpiperazin-2-one(Rigid, Lipophilic)Piperazine->Piperazinone Chemical Evolution(+C=O, +Alkyl)Target_GABATarget: GABA Receptor(Nematode Muscle)Piperazine->Target_GABA Agonist BindingTarget_EnzymeTarget: GPCRs / Kinases(Peptidomimetic Site)Piperazinone->Target_Enzyme Mimics Peptide TurnMech_HyperpolMechanism:Hyperpolarization(Cl- Influx)Target_GABA->Mech_HyperpolMech_BindingMechanism:Lock-and-Key Binding(Hydrophobic + H-Bond)Target_Enzyme->Mech_BindingOutcome_ParalysisOutcome:Flaccid Paralysis(Anthelmintic)Mech_Hyperpol->Outcome_ParalysisOutcome_ModulationOutcome:Signal Modulation(Anticancer/CNS)Mech_Binding->Outcome_Modulation

Figure 1: Divergent pharmacological pathways of Piperazine (Anthelmintic) vs. Piperazinone derivatives (Targeted Therapeutics).[1]

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Synthesis of 1-Butyl-5-methylpiperazin-2-one

Rationale: Unlike piperazine (commercially bulk available), this derivative often requires synthesis to ensure stereochemical purity.[1]

  • Starting Material: N-Butyl-ethylenediamine and Ethyl 2-bromopropionate (source of Methyl group and Carbonyl).[2]

  • Cyclization Step:

    • Dissolve N-butyl-ethylenediamine (10 mmol) in Ethanol (50 mL).

    • Add Ethyl 2-bromopropionate (10 mmol) dropwise at 0°C.

    • Add Triethylamine (TEA) as a base scavenger.[2]

    • Reflux for 12–16 hours.[2] The intramolecular nucleophilic attack of the secondary amine on the ester carbonyl closes the ring.

  • Purification: Evaporate solvent. Dissolve residue in DCM, wash with NaHCO3.[1] Purify via silica gel chromatography (Ethyl Acetate:Hexane 1:1).

  • Validation: Confirm structure via 1H-NMR (Look for doublet at ~1.2 ppm for 5-Methyl and triplet at ~0.9 ppm for Butyl).[2]

Protocol B: Comparative Bioassay (Membrane Permeability)

Rationale: To demonstrate the superior lipophilicity/permeability of the piperazinone derivative compared to piperazine.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation:

    • Donor Plate: Buffer (pH 7.4) containing 100 µM of Piperazine or 1-Butyl-5-methylpiperazin-2-one.[2]

    • Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).[2]

    • Acceptor Plate: Blank Buffer (pH 7.4).[2]

  • Incubation: Sandwich plates and incubate at 25°C for 5 hours.

  • Analysis: Measure concentration in Acceptor plate using LC-MS/MS.

  • Expected Result:

    • Piperazine: Low permeability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       cm/s) due to ionization.
      
    • Piperazinone: High permeability (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       cm/s) due to amide neutrality and alkyl chains.
      

Conclusion: Selection Guide

Choose Piperazine If: Choose 1-Butyl-5-methylpiperazin-2-one If:
You need a linker to improve water solubility of a drug.[2]You need a core scaffold to mimic a peptide turn.[2]
You are targeting nematode GABA receptors .You are targeting chiral pockets in enzymes (e.g., Kinases, Proteases).[1]
You require a cheap, achiral, highly basic building block.[1]You require a lipophilic, metabolically stable, stereodefined building block.[1]

Final Verdict: Piperazine is the "workhorse" for solubility and simple anthelmintics. 1-Butyl-5-methylpiperazin-2-one is the "precision tool" for designing advanced, orally bioavailable ligands with specific receptor affinity.[2]

References

  • Review of Piperazine Pharmacology

    • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[1][3]

    • Source: Bentham Science / PubMed (2024).[2]

    • URL:[Link][2][1]

  • Piperazinone Scaffold Utility

    • Title: The Biological Versatility of Piperazin-2-one Deriv
    • Source: BenchChem (2025).[2]

  • Chemical Properties of 1-Butyl-5-methylpiperazin-2-one

    • Title: (R)
    • Source: ChemicalBook.[2]

  • Piperazine in 5-HT Ligands

    • Title: Synthesis of novel 5-HT1A arylpiperazine ligands.[2]

    • Source: Arabian Journal of Chemistry (2022).[2]

    • URL:[Link][2][1]

Comparative Guide: Enantiomeric Excess Determination of 1-Butyl-5-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess of Chiral 1-Butyl-5-methylpiperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Decision Matrix

The precise determination of enantiomeric excess (ee) for 1-Butyl-5-methylpiperazin-2-one is critical in pharmaceutical synthesis, particularly as this scaffold serves as a core pharmacophore in peptidomimetics and receptor antagonists. Due to the molecule's structural features—a polar lactam core, a basic secondary amine at position 4, and a lipophilic butyl chain—the analytical approach must balance retention, resolution, and peak shape.

This guide compares three distinct methodologies: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents .

Method Selection Decision Matrix

While Chiral HPLC is the industry gold standard for this compound class, alternative methods offer specific advantages depending on sample purity and throughput requirements.

DecisionMatrix Start Start: Sample Status Purity Is the sample chemically pure? Start->Purity Volatile Is the sample volatile/thermally stable? Purity->Volatile Yes (>90%) HPLC METHOD A: Chiral HPLC (Gold Standard) Purity->HPLC No (Complex Matrix) Scale Throughput Requirement? Volatile->Scale No GC METHOD B: Chiral GC (High Throughput) Volatile->GC Yes Scale->HPLC High Precision Needed NMR METHOD C: Chiral NMR (Rapid/Rough Estimate) Scale->NMR Quick Check/In-process

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample properties and laboratory constraints.

Comparative Analysis of Methodologies

FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Chiral NMR
Primary Mechanism Interaction with polysaccharide-based Stationary Phase (CSP)Cyclodextrin-based volatility separationDiastereomeric complexation in solution
Precision (ee) High (>0.1%)Moderate to High (0.5%)Low to Moderate (2-5%)
Sample Requirement Low (10-20 µg)Very Low (<1 µg)High (5-10 mg)
Analysis Time 15–30 mins20–60 mins10–15 mins (excl. prep)
Key Limitation Requires solvent optimization for basic aminesThermal instability of some piperazinonesRequires high purity; peak overlap
Recommendation Primary Choice for QC and final releaseSecondary Choice for reaction monitoringTertiary Choice for early synthetic scouting

Method A: Chiral HPLC (The Gold Standard)

Verdict: The most robust method for 1-Butyl-5-methylpiperazin-2-one due to its ability to handle the polar lactam functionality and the basic amine without derivatization.

Scientific Rationale

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1] For piperazin-2-one derivatives, amylose and cellulose tris(3,5-dimethylphenylcarbamate) phases are superior due to their ability to form hydrogen bonds with the lactam amide and inclusion complexes with the butyl chain.

Critical Protocol Parameters
  • Column Selection:

    • Primary: Chiralpak IC (Immobilized Cellulose) – Highest resistance to aggressive solvents.

    • Secondary: Chiralcel OD-H (Cellulose based) – Traditional standard for lactams.

  • Mobile Phase Architecture:

    • Base Solvent: n-Hexane (non-polar backbone).

    • Modifier: 2-Propanol (IPA) or Ethanol (10–30%).

    • Additive (Crucial): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why Additives? The N4-amine on the piperazine ring is basic. Without DEA, the amine interacts with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 1 mg of 1-Butyl-5-methylpiperazin-2-one in 1 mL of Mobile Phase (e.g., Hexane/IPA 90:10). Filter through a 0.45 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C (Lower to 10°C if resolution < 1.5).

    • Detection: UV at 210 nm (The lactam absorption maximum).

  • Execution: Inject 5–10 µL.

  • Calculation:

    
    [3]
    
Troubleshooting & Optimization Workflow

HPLC_Workflow Start Inject Sample (Chiralpak IC, 90:10 Hex/IPA) Check Check Resolution (Rs) Start->Check Good Rs > 1.5 Proceed to Quantitation Check->Good Yes Poor Rs < 1.5 Check->Poor No Tailing Peak Tailing? Poor->Tailing AddBase AddBase Tailing->AddBase Yes (Add 0.1% DEA) ChangeMod ChangeMod Tailing->ChangeMod No (Switch IPA to EtOH) AddBase->Check ChangeMod->Check

Figure 2: Logical workflow for optimizing HPLC separation of basic chiral amines.

Method B: Chiral Gas Chromatography (GC)

Verdict: A viable alternative if the specific derivative is volatile and thermally stable.

Scientific Rationale

Chiral GC utilizes cyclodextrin-doped stationary phases. The mechanism involves the inclusion of the hydrophobic butyl group into the cyclodextrin cavity. This method is often used for reaction monitoring (IPC) because it can be faster and requires no solvent consumption.

Experimental Protocol
  • Column: CP-Chirasil-Dex CB or equivalent (

    
    -cyclodextrin).
    
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temperature Program:

    • Initial: 120°C (Hold 2 min).

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 min.

  • Detection: FID (Flame Ionization Detector).

Note: If peak tailing occurs due to the amine, derivatization with Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative is recommended to improve volatility and peak shape.

Method C: 1H-NMR with Chiral Solvating Agents (CSA)

Verdict: Useful for preliminary screening when chromatographic methods are unavailable.

Scientific Rationale

Chiral Solvating Agents (CSAs) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid form non-covalent diastereomeric salts with the basic piperazine amine. This induces a chemical shift difference (


) between the enantiomers in the NMR spectrum.
Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL

    
    .
    
  • CSA Addition: Add 1.0–2.0 equivalents of the Chiral Solvating Agent.

  • Acquisition: Acquire 1H-NMR (minimum 400 MHz, preferably 600 MHz).

  • Analysis: Focus on the C5-Methyl doublet or the N1-Butyl protons . These signals typically show the distinct splitting required for integration.

References

  • Chiral Separation of Piperazine Derivatives via HPLC: BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." Link

  • Synthesis and Analysis of N-Substituted Piperazinones: Royal Society of Chemistry. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Link

  • General Chiral HPLC Strategies for Basic Drugs: LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Link

  • Chiral GC Methodologies: Phenomenex Technical Guide. "Chiral HPLC and GC Separations: A Guide to Method Development."[4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.